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  • Product: N-Ethyl-2-bromo-benzenamine
  • CAS: 69083-47-2

Core Science & Biosynthesis

Foundational

Technical Profile: N-Ethyl-2-bromoaniline (CAS 69083-47-2)

The following technical guide details the properties, synthesis, and applications of N-Ethyl-2-bromoaniline , structured for researchers in medicinal chemistry and organic synthesis. Chemical Identity & Physicochemical P...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of N-Ethyl-2-bromoaniline , structured for researchers in medicinal chemistry and organic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

N-Ethyl-2-bromoaniline is a specialized halogenated aniline derivative serving as a critical building block in the synthesis of nitrogen-containing heterocycles, particularly indoles and quinolines. Its structural motif—an ortho-positioned bromine atom combined with a secondary amine—provides two distinct handles for orthogonal functionalization: the nucleophilic nitrogen and the electrophilic aryl bromide.

Key Properties Table[1]
PropertyValue / Description
CAS Number 69083-47-2
IUPAC Name N-Ethyl-2-bromoaniline; N-Ethyl-2-bromobenzenamine
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Physical State Liquid (at room temperature)
Boiling Point ~230–235 °C (Predicted based on parent 2-bromoaniline BP 229°C)
Density ~1.4–1.5 g/mL (Predicted)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
pKa ~2.5 (Conjugate acid)

Synthetic Methodologies

For research-grade purity (>98%), Reductive Amination is the superior synthetic route over direct alkylation. Direct alkylation of 2-bromoaniline with ethyl halides often results in over-alkylation (formation of N,N-diethyl byproducts) which are difficult to separate.

Protocol A: Reductive Amination (Recommended)

This method ensures mono-alkylation selectivity by forming an intermediate imine/hemiaminal which is reduced in situ.

Reagents:

  • 2-Bromoaniline (1.0 equiv)

  • Acetaldehyde (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv) or NaBH₄

  • Acetic Acid (catalytic)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2-bromoaniline in DCE under an inert atmosphere (N₂). Add Acetaldehyde dropwise at 0°C.

  • Activation: Add catalytic Acetic Acid to facilitate imine formation. Stir for 30–60 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) in portions. The use of STAB over NaBH₄ minimizes the reduction of the aldehyde before it reacts with the amine.

  • Quench & Workup: Stir at room temperature for 2–4 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Direct Alkylation (Scale-Up Alternative)
  • Reagents: 2-Bromoaniline, Ethyl Iodide, K₂CO₃, DMF.

  • Note: Requires strict stoichiometric control (0.9 equiv EtI) to minimize dialkylation.

Core Applications: Heterocycle Construction

The primary utility of N-Ethyl-2-bromoaniline lies in its ability to undergo Palladium-Catalyzed Annulation . The ortho-bromine serves as the site for oxidative addition, while the N-ethyl group provides the pre-installed substituent for the final heterocycle, avoiding the need for difficult post-cyclization N-alkylation.

Mechanism: Larock Indole Synthesis

One of the most powerful applications is the Larock synthesis, where N-Ethyl-2-bromoaniline reacts with an internal alkyne to form 1-ethyl-2,3-disubstituted indoles. This reaction proceeds via a palladacycle intermediate.

Reaction Scheme Logic:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Coordination: The alkyne coordinates to the Pd(II) species.

  • Migratory Insertion: The alkyne inserts into the Ar-Pd bond (regioselective step).

  • Nucleophilic Attack: The nitrogen attacks the Pd-alkenyl species, closing the ring.

  • Reductive Elimination: Regenerates Pd(0) and releases the indole.

LarockIndoleSynthesis Start N-Ethyl-2-bromoaniline (Substrate) OxAdd Oxidative Addition (Ar-Pd-Br Species) Start->OxAdd Pd(0) Catalyst Insertion Alkyne Insertion (Carbopalladation) OxAdd->Insertion + Internal Alkyne (R-C≡C-R) Cyclization Intramolecular Aminopalladation Insertion->Cyclization Regioselective Product 1-Ethyl-2,3-disubstituted Indole Cyclization->Product - Pd(0) - HBr

Figure 1: Mechanistic pathway for the conversion of N-Ethyl-2-bromoaniline into functionalized indoles via Larock Synthesis.

Safety & Handling (SDS Summary)

As a halogenated aniline, this compound requires strict safety protocols.

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Haloanilines are known methemoglobinemia inducers.

  • Skin/Eye: Causes serious eye irritation and skin irritation.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (may darken upon oxidation).

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

References

  • PubChem. N-(2-Bromoethyl)aniline Compound Summary (Related Isomer/Derivative Data). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Indoles: Larock Indole Synthesis. Available at: [Link]

Exploratory

Solubility of N-ethyl-2-bromoaniline in organic solvents vs water

The following technical guide provides an in-depth analysis of the solubility profile of N-Ethyl-2-bromoaniline , structured for researchers and drug development professionals. Executive Summary N-Ethyl-2-bromoaniline (C...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the solubility profile of N-Ethyl-2-bromoaniline , structured for researchers and drug development professionals.

Executive Summary

N-Ethyl-2-bromoaniline (CAS: 69083-47-2) is a lipophilic, halogenated aniline derivative widely utilized as an intermediate in the synthesis of nitrogen-containing heterocycles and pharmaceutical scaffolds.[1] Its solubility behavior is governed by the interplay between the hydrophobic ortho-bromoaryl moiety and the weakly basic secondary amine.

This guide defines the solubility landscape of N-ethyl-2-bromoaniline, contrasting its negligible aqueous solubility with its high affinity for polar aprotic and chlorinated organic solvents. It provides actionable protocols for solvation, extraction, and purification, grounded in thermodynamic principles and field-proven synthetic methodologies.

Chemical Identity & Physicochemical Basis[2][3][4][5][6][7][8][9]

Understanding the solubility requires a structural analysis of the solute-solvent interactions.

PropertyDataMechanistic Implication
IUPAC Name N-Ethyl-2-bromoaniline-
CAS Number 69083-47-2Unique Identifier
Molecular Formula C₈H₁₀BrN-
Molecular Weight 200.08 g/mol Moderate size, favorable for membrane permeability.
Predicted LogP ~3.1 – 3.4High Lipophilicity: Indicates strong preference for organic phases over water.
H-Bond Donors 1 (Secondary Amine)Weak donor; limits water solubility.
H-Bond Acceptors 1 (Nitrogen Lone Pair)Available for interaction with protic solvents (e.g., alcohols).
Electronic Effect Ortho-Bromo SubstituentElectron-withdrawing group (EWG) lowers the pKa of the amine, reducing protonation at neutral pH.
Thermodynamic Solvation Drivers
  • Hydrophobic Effect (Aqueous): The bulky bromine atom and the ethyl group disrupt the hydrogen-bonding network of water. The entropic penalty of cavity formation in water far exceeds the enthalpic gain from the single weak N-H···O hydrogen bond, resulting in insolubility.

  • Dipole-Dipole Interactions (Organic): The C-Br bond creates a permanent dipole. Polar aprotic solvents like DMSO and DMF stabilize this dipole effectively.

  • London Dispersion Forces: The polarizable bromine atom enhances solubility in chlorinated solvents (DCM, Chloroform) and aromatics (Toluene) via strong van der Waals interactions.

Solubility Landscape: Organic vs. Aqueous[7]

The following table categorizes solvent compatibility based on experimental precedents for similar halogenated N-alkyl anilines.

Quantitative Solubility Matrix (Estimated)
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Aqueous Water (pH 7)Insoluble (< 0.1 mg/mL)Hydrophobic exclusion dominates.
Aqueous (Acidic) 1M HCl, 1M H₂SO₄Soluble (as salt)Protonation of the amine forms the hydrophilic anilinium cation (Ph-NH₂⁺Et Br⁻).
Chlorinated Dichloromethane (DCM), ChloroformHigh (> 100 mg/mL)"Like dissolves like"; excellent dispersion force matching.
Polar Aprotic DMSO, DMF, THF, AcetonitrileHigh (> 100 mg/mL)Strong dipole interactions; THF coordinates well with the amine proton.
Polar Protic Methanol, Ethanol, IsopropanolHigh (> 50 mg/mL)Solvation via H-bonding; often used for recrystallization (when mixed with water).
Esters/Ethers Ethyl Acetate, Diethyl EtherGood (> 30 mg/mL)Standard extraction solvents; moderate polarity matches the solute.
Aliphatic Hexanes, Pentane, CyclohexaneModerate/Low Solubility decreases as temperature drops; useful for precipitation/trituration.

Experimental Protocols

Protocol A: Solubilization for Chemical Synthesis

Objective: Prepare a homogeneous solution for cross-coupling (e.g., Buchwald-Hartwig) or nucleophilic substitution.

  • Solvent Selection: Choose Anhydrous THF or Toluene (degassed).

  • Concentration: Typical working concentration is 0.1 M to 0.5 M.

  • Procedure:

    • Weigh N-ethyl-2-bromoaniline into a dried flask under inert atmosphere (Ar/N₂).

    • Add solvent via syringe.

    • Note: No heating is usually required; the compound dissolves readily at room temperature (25°C).

    • Troubleshooting: If using a catalyst system, ensure the ligand is also soluble. If turbidity occurs in Toluene, add 5-10% DMF as a co-solvent.

Protocol B: Purification via Acid-Base Extraction

Objective: Isolate N-ethyl-2-bromoaniline from non-basic impurities (e.g., starting aryl halides) or highly polar byproducts.

Workflow Diagram:

ExtractionWorkflow Start Crude Reaction Mixture (in Organic Solvent e.g., EtOAc) AcidWash Wash with 1M HCl Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) PhaseSep1->OrgLayer1 Top/Bottom (Solvent dependent) AqLayer1 Aqueous Layer (Contains Product as Salt) PhaseSep1->AqLayer1 Product Protonates BaseNeut Neutralize with 2M NaOH (pH > 10) AqLayer1->BaseNeut Regenerate Free Base Extract Extract with DCM or EtOAc BaseNeut->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqLayer2 Aqueous Layer (Discard) PhaseSep2->AqLayer2 OrgLayer2 Organic Layer (Contains Pure Product) PhaseSep2->OrgLayer2 Dry Dry over Na2SO4 & Concentrate OrgLayer2->Dry

Figure 1: Acid-Base Extraction Workflow for N-Ethyl-2-bromoaniline purification.

Step-by-Step:

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc).

  • Acid Extraction: Wash the organic phase with 1M HCl (2x). The N-ethyl-2-bromoaniline will protonate and migrate to the aqueous layer.

    • Critical Check: The ortho-bromo group reduces basicity. If 1M HCl is insufficient, use 2M HCl to ensure complete protonation.

  • Separation: Keep the aqueous layer. (Discard organic layer if removing non-basic impurities).

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 10. The solution will become cloudy as the free base oils out.

  • Re-extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄, filter, and evaporate.

Applications & Formulation Implications

In Drug Discovery (MedChem)
  • Stock Solutions: Prepare 10 mM stock solutions in 100% DMSO . Avoid storing in aqueous buffers, as the compound will precipitate immediately.

  • Assay Conditions: When diluting into biological media (e.g., cell culture), ensure the final DMSO concentration is < 1% (v/v). Due to low aqueous solubility, the compound may crash out at concentrations > 50 µM in media.

    • Mitigation: Use a solubility enhancer like cyclodextrin (HP-β-CD) if higher concentrations are required.

In Organic Synthesis
  • Recrystallization: If the compound is solid (or for solid derivatives), a common solvent system is Ethanol/Water . Dissolve in hot ethanol, then add water dropwise until turbidity persists, and cool.

  • Chromatography: Elute using Hexanes:Ethyl Acetate gradients. The compound is lipophilic and will have a high R_f in pure EtOAc. Start with 95:5 Hex:EtOAc.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13868, N-(2-Bromoethyl)aniline. (Note: Structural isomer reference for property comparison). Retrieved from [Link]

  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Foundational

An In-Depth Technical Guide to N-ethyl-2-bromoaniline and the Neurotoxin DSP-4: A Tale of Two Molecules

Abstract This technical guide provides a comprehensive analysis of N-ethyl-2-bromoaniline and the potent neurotoxin N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4). While their names suggest a close relationship, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of N-ethyl-2-bromoaniline and the potent neurotoxin N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4). While their names suggest a close relationship, a fundamental structural difference—aniline versus benzylamine—dictates their profoundly divergent chemical and biological profiles. N-ethyl-2-bromoaniline serves as a standard organic intermediate, whereas DSP-4 is a highly selective neurotoxin indispensable for modeling noradrenergic deficits in neurodegenerative disease research. We will dissect their chemical structures, mechanisms of action, toxicological profiles, and applications. This guide will illuminate the critical structural motifs that impart DSP-4 with its potent neurotoxicity, a property entirely absent in its aniline counterpart, providing researchers, scientists, and drug development professionals with a clear and authoritative understanding of these two distinct compounds.

Introduction: The Criticality of Chemical Specificity

In the realms of neuropharmacology and medicinal chemistry, subtle changes in molecular architecture can lead to dramatic shifts in biological function. The distinction between N-ethyl-2-bromoaniline and the neurotoxin DSP-4 is a prime case study in this principle. A cursory glance at their nomenclature might mislead one to assume they are closely related analogues. However, a deeper analysis reveals they belong to different chemical classes—aniline and benzylamine, respectively. This guide addresses the common point of confusion between these compounds and establishes a clear, technically grounded understanding of their disparate properties. For researchers studying the noradrenergic system or developing therapeutics for neurodegenerative disorders like Alzheimer's and Parkinson's disease, recognizing that DSP-4 is the specific tool for inducing locus coeruleus degeneration is paramount.[1][2][3] This document serves as a definitive reference to prevent conceptual and experimental errors rooted in the misidentification of these molecules.

Chemical Identity and Structural Disambiguation

The core difference between the two molecules lies in the placement of the carbon atom separating the benzene ring from the nitrogen-containing functional group.

  • N-ethyl-2-bromoaniline is an aniline. The nitrogen atom is directly bonded to the aromatic ring. This direct attachment significantly influences the molecule's electronic properties and reactivity, primarily making it a precursor in organic synthesis, such as in the creation of dyes and pharmaceuticals.[4][5]

  • DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine) is a benzylamine. The nitrogen atom is separated from the benzene ring by a methylene (-CH2-) group. This structural feature is critical for its biological activity, allowing it to be recognized and transported by the norepinephrine transporter (NET).[6][7]

Table 1: Comparative Chemical Properties
PropertyN-ethyl-2-bromoanilineDSP-4 (Hydrochloride Salt)
Chemical Structure N-ethyl-2-bromoaniline StructureDSP-4 Structure
IUPAC Name N-ethyl-2-bromoanilineN-(2-chloroethyl)-N-ethyl-2-bromobenzylamine
Molecular Formula C₈H₁₀BrNC₁₁H₁₅BrClN
Molecular Weight 200.08 g/mol 276.60 g/mol
Core Structure AnilineBenzylamine
Key Functional Group for Activity N/A (Chemical Intermediate)N-(2-chloroethyl)

From Precursor to Toxin: The Genesis of DSP-4

DSP-4 is not derived from N-ethyl-2-bromoaniline. Its synthesis originates from precursors within the benzylamine class. The defining feature of DSP-4—the N-(2-chloroethyl) group—is intentionally introduced to create a reactive molecule capable of alkylating biological nucleophiles after being selectively transported into noradrenergic neurons.

Diagram 1: Structural Distinction

G Key structural difference dictates function. cluster_2 Aniline Chemical Intermediate (No specific neurotoxicity) DSP4 Active Neurotoxin (Selective for NA Neurons) a b G The multi-step pathway to selective neurodegeneration. cluster_neuron Noradrenergic Axon Terminal DSP4_in DSP-4 Aziridinium Reactive Aziridinium Ion DSP4_in->Aziridinium Intracellular Cyclization Alkylation Alkylation of Cellular Components Aziridinium->Alkylation Covalent Bonding Degeneration Terminal Degeneration Alkylation->Degeneration DSP4_out DSP-4 (Systemic) NET Norepinephrine Transporter (NET) DSP4_out->NET High-Affinity Binding NET->DSP4_in Selective Uptake

Caption: DSP-4's selective uptake and intracellular activation pathway.

Toxicological and Biological Effects: A Comparative Overview

The differing mechanisms translate directly to distinct toxicological and biological outcomes.

Table 2: Comparative Toxicological and Biological Profile
FeatureN-ethyl-2-bromoanilineDSP-4 Neurotoxin
Primary Target Non-specificNoradrenergic nerve terminals, primarily from the Locus Coeruleus. [8][9]
Primary Effect General chemical toxicitySelective neurodegeneration and depletion of norepinephrine. [7][10]
Selectivity LowHigh for noradrenergic neurons over dopaminergic and serotonergic systems. [6][7]
Brain Region Impact Not applicableSevere norepinephrine depletion in cortex, hippocampus, cerebellum. [10][9]Minimal impact on hypothalamus. [9]
Cellular Impact General cytotoxicity at high dosesDestroys axon terminals while initially sparing cell bodies. [9]
Reversibility N/AEffects can be long-lasting, though some regeneration is possible over months. [10][11]

Applications in Research and Drug Development

The distinct properties of these compounds define their utility for scientific professionals.

  • N-ethyl-2-bromoaniline: Its use is confined to the synthesis laboratory as an organic intermediate. It holds no direct application as a pharmacological tool.

  • DSP-4: This neurotoxin is a cornerstone tool in neuroscience. [7] * Disease Modeling: It is widely used to create animal models with selective noradrenergic deficits, mimicking the LC degeneration seen in the early stages of Alzheimer's disease and Parkinson's disease. [2][3] * Functional Studies: Researchers use DSP-4 to investigate the role of the LC-norepinephrine system in cognitive functions (e.g., learning, memory, attention), stress responses, and sleep-wake cycles. [12][13] * Therapeutic Screening: DSP-4-lesioned animals can be used to screen potential drugs aimed at mitigating the effects of noradrenergic loss or promoting neural repair.

Experimental Protocols

Protocol: Induction of Noradrenergic Lesion in Rodents using DSP-4

This protocol is a representative example and must be adapted and approved by an Institutional Animal Care and Use Committee (IACUC).

  • Preparation: Dissolve DSP-4 hydrochloride in sterile 0.9% saline to a final concentration of 10 mg/mL immediately before use. DSP-4 solutions are unstable and should not be stored. [12]2. Animal Handling: Acclimatize adult male Wistar rats (250-300g) to the facility for at least one week prior to the experiment.

  • Administration: Administer a single intraperitoneal (i.p.) injection of DSP-4 at a dose of 50 mg/kg. [6][7]A control group should receive an equivalent volume of sterile saline.

  • Post-Injection Monitoring: House the animals and monitor for any adverse effects. Note that transient changes in weight and water intake may occur. [8]5. Lesion Maturation: The neurotoxic effects develop over time. A period of 1-2 weeks is typically allowed for the degeneration of noradrenergic terminals to stabilize before behavioral testing or post-mortem analysis. [1][9]6. Verification of Lesion: To confirm the selective depletion of norepinephrine, brain tissue from specific regions (e.g., hippocampus, prefrontal cortex) can be collected and analyzed for monoamine content using High-Performance Liquid Chromatography (HPLC) with electrochemical detection. A successful lesion is typically characterized by a >80% reduction in norepinephrine content with minimal changes to dopamine and serotonin levels. [1][10]

Diagram 3: Experimental Workflow for DSP-4 In Vivo Study

G A typical timeline for a DSP-4 neurotoxicity experiment. A Acclimatize Animals (1 Week) B Prepare Fresh DSP-4 Solution (50 mg/kg in Saline) A->B C Systemic Injection (i.p.) B->C D Post-Injection Monitoring & Lesion Maturation (1-2 Weeks) C->D E Behavioral Testing (e.g., Spatial Memory) D->E F Tissue Collection & Neurochemical Analysis (HPLC) E->F G Data Analysis & Verification F->G

Caption: Standardized workflow for inducing and verifying a DSP-4 lesion.

Analytical Methodologies for Detection

Both compounds can be detected and quantified using standard analytical chemistry techniques.

  • N-ethyl-2-bromoaniline: Due to its volatility and aniline structure, Gas Chromatography (GC), often with a nitrogen-phosphorus detector (NPD) or coupled with Mass Spectrometry (GC-MS), is a suitable method. [14]High-Performance Liquid Chromatography (HPLC) with UV detection is also a viable alternative. [15][16]* DSP-4: HPLC with UV or electrochemical detection is commonly used for quantifying DSP-4 and, more importantly, for measuring the resulting depletion of norepinephrine and its metabolites in brain tissue samples.

Conclusion

The distinction between N-ethyl-2-bromoaniline and DSP-4 is not a matter of trivial nomenclature but a fundamental lesson in structure-activity relationships.

  • N-ethyl-2-bromoaniline is a stable aniline-class chemical intermediate with no known specific neurotoxic action.

  • DSP-4 is a reactive benzylamine-class neurotoxin, specifically designed to be transported into noradrenergic neurons where it becomes a potent alkylating agent, inducing terminal degeneration.

This guide has elucidated these core differences through an examination of their chemical structures, mechanisms of action, biological effects, and research applications. For the intended audience of researchers, scientists, and drug development professionals, a precise understanding of this distinction is non-negotiable. DSP-4 remains an invaluable tool for probing the secrets of the noradrenergic system, but its power and specificity are entirely dependent on its unique molecular structure, which sets it unequivocally apart from its aniline cousins.

References

  • The selective neurotoxin DSP-4 impairs the noradrenergic projections from the locus coeruleus to the inferior colliculus in rats. Frontiers in Neuroanatomy. [Link]

  • Fritschy, J. M., & Grzanna, R. (1989). Immunohistochemical analysis of the neurotoxic effects of DSP-4 identifies two populations of noradrenergic axon terminals. Neuroscience. [Link]

  • Jönsson, G., Hallman, H., & Ross, S. B. (2014). DSP4, a Selective Neurotoxin for the Locus Coeruleus Noradrenergic System. A Review of Its Mode of Action. Current Topics in Behavioral Neurosciences. [Link]

  • O'Donnell, J., et al. (2022). The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease. eNeuro. [Link]

  • Fornai, F., et al. (2012). Nature of DSP-4-Induced Neurotoxicity. Handbook of Neurotoxicity. [Link]

  • Ross, S. B., & Stenfors, C. (2014). DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action. PubMed. [Link]

  • Villani, L., et al. (1994). Neurotoxic effects of DSP-4 on the noradrenergic system of the goldfish brain. PubMed. [Link]

  • DSP-4. Grokipedia. [Link]

  • Jonsson, G., et al. (1981). DSP4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine)--a useful denervation tool for central and peripheral noradrenaline neurons. European Journal of Pharmacology. [Link]

  • Zieher, L. M., & Jaim-Etcheverry, G. (1980). Neurotoxicity of N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP 4) on noradrenergic neurons is mimicked by its cyclic aziridinium derivative. European Journal of Pharmacology. [Link]

  • Song, Y., et al. (2016). Effects of DSP4 on the noradrenergic phenotypes and its potential molecular mechanisms in SH-SY5Y cells. PubMed Central. [Link]

  • Szot, P., et al. (2010). A Comprehensive Analysis of the Effect of DSP4 on the Locus Coeruleus Noradrenergic System in the Rat. Neuroscience. [Link]

  • Jaim-Etcheverry, G., & Zieher, L. M. (1980). DSP-4: A novel compound with neurotoxic effects on noradrenergic neurons of adult and developing rats. Brain Research. [Link]

  • Landa, M. E., et al. (1988). [N-2-chloroethyl-N-ethyl-2-bromobenzylamine (DSP4) increases the liberation of 3H-noradrenaline produced by depolarization of the nerve ending]. Acta Physiologica et Pharmacologica Latinoamericana. [Link]

  • Effects of DSP-4 injection on the dopamine beta-hydroxylase... ResearchGate. [Link]

  • Hauser, J., et al. (2012). The effects of the neurotoxin DSP4 on spatial learning and memory in Wistar rats. Attention Deficit and Hyperactivity Disorders. [Link]

  • N-(2-Bromoethyl)aniline. PubChem. [Link]

  • 2-Bromoaniline: Properties, Applications, and Synthesis of a Key Organic Intermediate. Chemical Synthesis. [Link]

  • Del Olmo, E., et al. (2001). Effects of N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP4) on alpha2-adrenoceptors which regulate the synthesis and release of noradrenaline in the rat brain. Pharmacology & Toxicology. [Link]

  • Separation of N-(2-Bromoethyl)aniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Detection methods for p-bromoaniline. LISKON. [Link]

  • Yao, R. S., et al. Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. [Link]

  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Riggin, P.M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. US EPA. [Link]

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. [Link]

Sources

Exploratory

An In-Depth Technical Guide to N-ethyl-2-bromo-benzenamine: Supplier Landscape and Price Trend Analysis

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the procurement landscape for N-ethyl-2-bromo-benzenamine. Moving beyond a simple supplier list, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the procurement landscape for N-ethyl-2-bromo-benzenamine. Moving beyond a simple supplier list, this document delves into the methodologies for supplier qualification and presents a logical framework for understanding market price fluctuations through an analysis of key chemical precursors.

Introduction to N-ethyl-2-bromo-benzenamine: A Niche Intermediate

N-ethyl-2-bromo-benzenamine, also known as 2-bromo-N-ethylaniline, is a substituted aniline derivative. Its utility in the pharmaceutical and chemical industries stems from its structure: a reactive bromine atom on the aromatic ring and a secondary amine group, making it a versatile building block for more complex molecules. Its primary application is as an intermediate in organic synthesis, where it can undergo a variety of coupling reactions and further functionalization to create novel compounds for drug discovery and materials science.

Chemical Properties:

  • Molecular Formula: C₈H₁₀BrN[1]

  • Molecular Weight: 200.08 g/mol [1]

  • Common Synonyms: N-(2-bromophenyl)-N-ethylamine, 2-bromo-N-ethylaniline[1]

  • CAS Numbers: 69083-47-2 (Note: Different suppliers may reference distinct CAS numbers for isomers or related grades)[1][2]

Global Supplier Landscape: Identifying and Qualifying a Source

The supply chain for specialty chemicals like N-ethyl-2-bromo-benzenamine is fragmented, comprising large multinational distributors, specialized synthesis labs, and regional manufacturers. For research and development, consistency and quality are paramount. Therefore, a structured approach to supplier vetting is critical.

Prominent Suppliers

The following table summarizes key suppliers identified in the global market. This list is not exhaustive but represents a cross-section of providers from research-scale to potential bulk quantities.

SupplierPrimary Region(s)Purity OfferedKey Features
Sigma-Aldrich (Merck) GlobalVaries by productExtensive documentation (CoA), strong global distribution, research-focused grades.
AChemBlock USA95%Offers novel building blocks, secure e-commerce platform.[1]
BLD Pharm GlobalVariesWide range of related aniline compounds, online documentation portal (NMR, HPLC, etc.).[2][3]
Tokyo Chemical Industry (TCI) Global>98.0% (for related compounds)Strong presence in the APAC region, high-purity reagents for synthesis.[4]
Protocol: A Self-Validating System for Supplier Qualification

Trustworthiness in the supply chain is established through rigorous validation. The following workflow ensures that the procured material meets the stringent requirements of pharmaceutical and chemical research.

Experimental Workflow: Supplier Vetting Protocol

SupplierVetting cluster_0 Phase 1: Screening cluster_1 Phase 2: Documentation Review cluster_2 Phase 3: Empirical Validation cluster_3 Phase 4: Approval a Identify Potential Suppliers (e.g., AChemBlock, BLD Pharm) b Initial Inquiry: Availability, Lead Time, Indicative Pricing a->b c Request Certificate of Analysis (CoA) & Safety Data Sheet (SDS) b->c d Evaluate Purity, Impurity Profile, and Batch Consistency c->d e Request Evaluation Sample d->e k Reject Supplier d->k Fails Spec? f In-House QC Testing: (e.g., NMR, LC-MS, HPLC) e->f g Compare Results with Supplier CoA f->g h Approve & Qualify Supplier g->h j g->k i Establish Supply Agreement h->i j->h PriceInfluence cluster_precursors Upstream Precursor Markets cluster_intermediate Intermediate Precursor cluster_final Final Product cluster_synthesis Synthesis & Overhead Costs Bromine Bromine Market (Flame Retardants, Oil & Gas Demand) Bromoaniline 2-Bromoaniline Price Bromine->Bromoaniline Key Cost Input Aniline Aniline / Benzene Derivatives Aniline->Bromoaniline FinalProduct N-ethyl-2-bromo-benzenamine Final Price Bromoaniline->FinalProduct Ethylating Ethylating Agents Ethylating->FinalProduct Logistics Energy, Logistics & Labor Logistics->FinalProduct

Caption: Factors influencing the final price of N-ethyl-2-bromo-benzenamine.

Bromine Market Dynamics

The global bromine market is a key indicator. Its price is subject to demand from major downstream sectors, including flame retardants, water treatment, and oil and gas exploration. [5]Geopolitical tensions and supply chain disruptions can also cause significant price volatility. [6]Recent data indicates regional price variations and fluctuations driven by these factors.

Table: Recent Global Bromine Price Trends (Jan-Feb 2026)

RegionPrice (USD/kg)Recent Movement & Key Drivers
Northeast Asia $5.3 - $5.47Upward Trend: Driven by demand in the flame retardant sector and balanced by stable supply from Chinese producers. [5][7]
Europe $3.24 - $3.49Downward Trend: Reflects sluggish demand from some industrial sectors and oversupply conditions. [5][7][8]
North America $2.89 - $2.93Downward Trend: Moderated activity in the shale oil industry and comfortable inventory levels have softened prices. [5][7][8]
Middle East $2.41 - $2.66Mixed: Prices are influenced by regional production dynamics and export demand from Asia. [5][7]

Note: Prices are aggregated from multiple market analysis sources and represent the state at the beginning of 2026.[5][7]

An increase in the price of bromine, particularly in the region of synthesis (predominantly Asia-Pacific), will inevitably exert upward pressure on the production cost of all brominated intermediates, including N-ethyl-2-bromo-benzenamine.

2-Bromoaniline Market Context

While specific price data is scarce, the market for 2-bromoaniline is driven by its use as an intermediate in pharmaceuticals, agrochemicals, and dyes. [9]Market analysis reports project growth for the 2-bromoaniline sector, indicating sustained demand. [9]As a researcher or procurement professional, it is logical to assume that any publicly reported price increases for 2-bromoaniline will be passed on by the manufacturers of its derivatives.

Conclusion

For drug development professionals and researchers, securing a reliable supply of N-ethyl-2-bromo-benzenamine is foundational to project success. This requires a dual focus: first, implementing a rigorous, evidence-based supplier qualification protocol to ensure chemical quality and consistency. Second, understanding that the financial aspect of procurement is not arbitrary. The price of this specific intermediate is intrinsically linked to the broader market dynamics of its fundamental chemical precursors, primarily bromine and 2-bromoaniline. By monitoring these upstream markets, an organization can better anticipate price shifts and make more informed purchasing decisions.

References

  • N-Ethyl-2-bromo-benzenamine. Sigma-Aldrich.
  • N-Ethyl-2-bromo-benzenamine 95% | CAS: 69083-47-2. AChemBlock.
  • 69083-47-2|N-Ethyl-2-bromo-benzenamine. BLD Pharm.
  • 1247648-17-4|2-Bromo-1-N-ethylbenzene-1,4-diamine. BLDpharm.
  • 2 Bromoaniline Market Analysis 2026. Cognitive Market Research.
  • 2-Bromo-N,N-dimethylaniline | 698-00-0. Tokyo Chemical Industry Co., Ltd. (APAC).
  • Bromine Latest Price 2026, Trends, Forecast, Chart, News. Expert Market Research.
  • Bromine Prices 2026: Index, Trend Analysis & Forecast. IMARC Group.
  • Bromine price index. businessanalytiq.
  • Bromine Prices, Trends, Chart, Index and News Q4 2025. ChemAnalyst.

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Preventing over-alkylation during N-ethylation of 2-bromoaniline

Ticket ID: #ETH-2BA-001 Subject: Preventing Over-Alkylation (Bis-ethylation) & Side Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary: The Nucleophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ETH-2BA-001 Subject: Preventing Over-Alkylation (Bis-ethylation) & Side Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: The Nucleophilicity Trap

User Issue: You are attempting to synthesize N-ethyl-2-bromoaniline (secondary amine) but are observing significant formation of N,N-diethyl-2-bromoaniline (tertiary amine) or regioisomers.

Root Cause Analysis: The fundamental challenge in alkylating 2-bromoaniline is Product Inhibition Failure .

  • Nucleophilicity Mismatch: The ethyl group is an electron-donating group (EDG). Once the first ethyl group is added, the resulting secondary amine (

    
    -ethyl-2-bromoaniline) becomes more nucleophilic than the starting primary amine.
    
  • Kinetics: The remaining alkylating agent (e.g., Ethyl Iodide) reacts faster with the product than the starting material, leading to a "runaway" reaction toward the bis-ethylated product.

Decision Matrix: Choose Your Protocol
ConstraintRecommended ProtocolSelectivityComplexity
High Purity Required Method A: Reductive Amination >95% MonoModerate
Reagent Limitation (Must use Et-Halide)Method B: CsOH Promoted ~85-90% MonoLow
Green Chemistry Method C: Hydrogen Borrowing >90% MonoHigh (Catalyst req.)

Method A: Reductive Amination (The Gold Standard)

This is the most robust method to prevent over-alkylation. By forming the imine first, you lock the stoichiometry to 1:1 before reduction occurs.

The Mechanism
  • Imine Formation: 2-Bromoaniline + Acetaldehyde

    
     Imine (Schiff Base).
    
  • Reduction: Imine + Hydride Source

    
     Secondary Amine.
    

ReductiveAmination Start 2-Bromoaniline Imine Intermediate Imine (Stable/Transient) Start->Imine + Aldehyde - H2O Aldehyde Acetaldehyde (1.0 - 1.1 equiv) Aldehyde->Imine Side Direct Reduction of Aldehyde to Ethanol Aldehyde->Side If reductant added too early Product N-ethyl-2-bromoaniline (Mono-alkylated) Imine->Product + Reductant Reductant NaBH3CN or NaBH4

Figure 1: Stepwise reductive amination pathway ensuring mono-selectivity.

Protocol: Step-by-Step

Reagents: 2-Bromoaniline (1.0 eq), Acetaldehyde (1.1 eq), NaBH


CN (1.5 eq), Acetic Acid (catalytic), Methanol (Solvent).[1]
  • Imine Formation (Critical Step):

    • Dissolve 2-bromoaniline in Methanol (0.5 M).

    • Add Acetaldehyde (1.1 equiv) dropwise at 0°C.

    • Tech Tip: Add activated 4Å Molecular Sieves to absorb water and drive imine formation. Stir for 2 hours at room temperature. Do not add the reducing agent yet.

  • Reduction:

    • Cool the mixture back to 0°C.

    • Add NaBH

      
      CN (Sodium Cyanoborohydride) or NaBH(OAc)
      
      
      
      (Sodium Triacetoxyborohydride) in small portions.
    • Note: NaBH

      
       is often too strong and can reduce the aldehyde directly to ethanol if not careful. NaBH
      
      
      
      CN is preferred for selectivity [1].
  • Workup:

    • Quench with saturated NaHCO

      
      . Extract with Ethyl Acetate.[1][2]
      
    • The secondary amine is formed with minimal tertiary amine byproduct because the imine cannot react with a second aldehyde molecule.

Method B: Direct Alkylation (The "Cesium Effect")

If you must use ethyl iodide/bromide, you cannot use standard bases like K


CO

or NaH, as they promote over-alkylation. You must use Cesium Hydroxide (CsOH) .
Why Cesium?

Cesium (Cs


) is a large, "soft" cation. In DMF, CsOH promotes the formation of a mono-alkylated species that is hydrogen-bonded and sterically hindered from reacting a second time, significantly suppressing the second alkylation [2].
Protocol: CsOH Selective Alkylation

Reagents: 2-Bromoaniline (1.0 eq), Ethyl Iodide (1.1 eq), CsOH·H


O (1.0 eq), 4Å Molecular Sieves.
  • Preparation:

    • Flame-dry glassware. Use anhydrous DMF (N,N-dimethylformamide) as solvent.

    • Add powdered 4Å Molecular Sieves (crucial to remove water which inhibits the "Cesium Effect").

  • Reaction:

    • Add 2-bromoaniline and CsOH·H

      
      O to DMF. Stir for 30 mins.
      
    • Add Ethyl Iodide (EtI) dropwise over 1 hour.

    • Stoichiometry Control: Do not exceed 1.1 equivalents of EtI.

  • Monitoring:

    • Monitor via TLC.[2][3] If starting material remains, do not add more EtI immediately. Allow time for the reaction to complete.

Troubleshooting: The "Bromine Migration" Red Alert

Warning: A specific and dangerous side reaction exists for 2-bromoanilines. If you use biphasic basic conditions (e.g., K


CO

, Toluene/Water, Phase Transfer Catalyst) at high temperatures, the bromine atom can migrate from the ortho (2-position) to the para (4-position) [3].

Migration Start N-ethyl-2-bromoaniline (Desired) Intermediate Arenium Cation Intermediate Start->Intermediate HBr / Heat (Biphasic Conditions) BadProduct N-ethyl-4-bromoaniline (Rearranged Impurity) Intermediate->BadProduct Br Migration

Figure 2: The halogen dance mechanism. Avoid biphasic basic conditions with high heat.

Prevention:

  • Avoid: Biphasic systems (Toluene/H

    
    O) with weak bases and high heat.
    
  • Use: Homogeneous systems (DMF, MeOH) or the Reductive Amination method (Method A).

Purification & Analysis

If you end up with a mixture, separation is based on polarity differences.

TLC Analysis
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (9:1 or 8:2).

  • Visualization: UV (254 nm) or Iodine Stain.

CompoundPolarityRelative Rf (approx)Explanation
N,N-diethyl-2-bromoaniline Low0.7 - 0.8 Tertiary amine (No H-bond donor). Moves fastest.
N-ethyl-2-bromoaniline Medium0.4 - 0.5 Secondary amine (1 H-bond donor).
2-Bromoaniline High0.2 - 0.3 Primary amine (2 H-bond donors). Moves slowest.
Purification Strategy
  • Flash Chromatography: Use a gradient starting from 100% Hexane

    
     10% EtOAc/Hexane. The bis-ethylated product will elute first.
    
  • Chemical Separation (If chromatography fails):

    • React the crude mixture with Acetic Anhydride .

    • The Secondary amine (desired) will form an amide (N-ethyl-N-acetyl-2-bromoaniline).

    • The Tertiary amine (impurity) cannot react.

    • Separate the amide (very polar) from the tertiary amine (non-polar) via acid/base extraction.

    • Hydrolyze the amide back to the amine (Warning: Harsh conditions required, may debrominate). Stick to chromatography if possible.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Salvatore, R. N., et al. (1999). "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines." Organic Letters. Link

  • Barraza, S. J., & Denmark, S. E. (2017).[4][5] "Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions." Synlett. Link

Sources

Optimization

Technical Support Center: Advanced Solutions for Sterically Hindered Cross-Coupling

Introduction: Navigating the Challenge of Steric Congestion In the landscape of pharmaceutical and materials science, the synthesis of complex arylamines is a cornerstone of molecular construction. Palladium-catalyzed cr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenge of Steric Congestion

In the landscape of pharmaceutical and materials science, the synthesis of complex arylamines is a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are indispensable tools for this purpose. However, substrates bearing significant steric hindrance, particularly anilines substituted at the ortho position, present a formidable synthetic challenge. The steric bulk adjacent to the reactive C-Br bond and the coordinating nature of the aniline's amino group can severely impede key steps in the catalytic cycle—namely, oxidative addition and reductive elimination—leading to low yields, slow reaction times, and catalyst deactivation.

This guide provides a comprehensive technical resource for researchers encountering these challenges. We will move beyond simple protocol recitation to explore the mechanistic principles that govern success, enabling you to rationally select the optimal phosphine ligand and reaction conditions for your specific system.

Core Principles: Why Ligand Choice is Critical

The success of a cross-coupling reaction with a hindered substrate is almost entirely dependent on the properties of the ancillary ligand bound to the palladium center. The ligand's structure dictates the catalyst's reactivity, stability, and selectivity. For ortho-bromoanilines, the ideal phosphine ligand must balance two critical properties:

  • Steric Bulk: A large steric profile is paramount. Bulky ligands promote the formation of highly reactive, monoligated L-Pd(0) species, which are necessary for the oxidative addition of the hindered aryl bromide to occur.[1][2] Furthermore, this steric pressure facilitates the final, often rate-limiting, C-N or C-C bond-forming reductive elimination step.[3] Key metrics used to describe steric bulk include the Tolman cone angle and the percent buried volume (%Vbur) .[2][4]

  • Electron-Donating Ability: The phosphine ligand must be a strong electron donor. An electron-rich phosphorus center increases the electron density on the palladium atom, which in turn enhances the rate of oxidative addition—the initial activation of the C-Br bond.[5][6]

The interplay of these two factors is what makes the dialkylbiaryl phosphines, often called "Buchwald ligands," so effective. Their architecture combines a bulky, electron-rich dialkylphosphino group (e.g., dicyclohexylphosphino or di-tert-butylphosphino) with a sterically demanding biaryl backbone, creating a highly active and stable catalytic environment.[3][7]

Ligand Selection Guide: Top Performers for Hindered Substrates

While a universal "best" ligand does not exist, several classes have demonstrated exceptional performance for coupling sterically hindered ortho-bromoanilines. The choice of ligand is the most critical parameter to screen when optimizing these challenging reactions.[8]

Ligand ClassSpecific ExamplesKey Advantages for Hindered SubstratesTypical Coupling Type
Buchwald Biaryl Phosphines XPhos , SPhos , RuPhos The gold standard for general-purpose, challenging couplings. Offer an excellent balance of high steric bulk and strong electron-donating properties, promoting both oxidative addition and reductive elimination.[3][7][8]Buchwald-Hartwig, Suzuki
"Generation 3" Buchwald Ligands BrettPhos , tBuBrettPhos The substituent on the upper phenyl ring is designed to "lock" the phosphine group over the second aryl ring, accelerating reductive elimination. Particularly effective for couplings with primary amines and amides.[3][9]Buchwald-Hartwig
Ferrocenyl (Josiphos) Ligands CyPF-tBu These bidentate ligands possess a unique, rigid ferrocene backbone. Their distinct steric and electronic environment can offer unique reactivity and are highly effective for various cross-couplings, including challenging C-S couplings.[10][11]Buchwald-Hartwig, Suzuki
Indenyl/Indole-Based Ligands InAm-phos , BI-DIME Newer generation, highly specialized ligands designed for extreme steric hindrance. They can achieve excellent yields in short reaction times, sometimes at very low catalyst loadings, for synthesizing tri- and tetra-ortho-substituted biaryls.[12][13]Suzuki
Palladacycle Precatalysts CataCXium® A Palladacycle These are pre-formed, air-stable catalysts that can offer unique reactivity. In some cases, they succeed where systems generated in situ fail, particularly for Suzuki couplings of unprotected ortho-bromoanilines.[14]Suzuki

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with sterically hindered ortho-bromoanilines.

Q1: My reaction has stalled or shows very low conversion. What are the most likely causes?

A: This is the most common problem and typically points to issues with catalyst activity or stability.

  • Cause 1: Inefficient Oxidative Addition. The steric bulk of the ortho-substituent and the aniline itself can make the initial C-Br bond activation very slow.

    • Solution: Switch to a more electron-rich and sterically demanding ligand. If you started with a general ligand like PPh₃ or even a first-generation biaryl phosphine, screen more advanced ligands like XPhos , RuPhos , or BrettPhos .[3][8] These ligands are explicitly designed to promote the formation of the highly active monoligated Pd(0) species required for this step.[3]

  • Cause 2: Catalyst Inhibition. The lone pair on the aniline's nitrogen can coordinate to the palladium center, acting as an inhibitor and preventing the catalytic cycle from proceeding.[8]

    • Solution: Using a bulkier ligand helps prevent this inhibitory binding. Additionally, using a pre-formed palladium catalyst (a "precatalyst") can lead to more reproducible and active catalytic systems compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[8]

  • Cause 3: Poor Reagent/Solvent Quality. Palladium catalysts are highly sensitive to oxygen and moisture.

    • Solution: Ensure you are using a rigorously inert atmosphere (argon or nitrogen). Solvents must be anhydrous and thoroughly degassed before use.[8] Reagent purity is also paramount, as impurities can poison the catalyst.

Q2: I'm observing a significant amount of debrominated starting material (hydrodehalogenation). How can I prevent this?

A: Hydrodehalogenation is a common side reaction where the C-Br bond is cleaved and replaced with a C-H bond. It occurs when the Pd-aryl intermediate reacts with a hydride source instead of your desired coupling partner.[8]

  • Source of Hydride: The most common sources are the base (especially alkoxides like NaOtBu), the solvent (like THF or alcohols), or impurities in the coupling partner (e.g., boronic acids can contain hydride impurities).[8]

  • Prevention Strategies:

    • Change the Base: Switch from a tert-butoxide base to a weaker, non-hydridic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). This is often the most effective solution.

    • Use High-Purity Reagents: Ensure your boronic acid or amine is of high purity and stored correctly to prevent degradation.

    • Solvent Choice: Toluene is generally less prone to acting as a hydride donor than ethereal solvents.

Q3: How do I choose the best base and solvent for my hindered coupling?

A: The base and solvent are not passive components; they are critical to the reaction's success.

  • Base Selection: The base's role is to facilitate the deprotonation of the amine (in Buchwald-Hartwig) or to activate the boronic acid (in Suzuki). For hindered substrates, a strong base is often required.

    • Buchwald-Hartwig: Sodium tert-butoxide (NaOtBu) is the most common starting point due to its high basicity. However, if base-sensitive functional groups are present or hydrodehalogenation is an issue, consider weaker inorganic bases like K₃PO₄ or LHMDS.[15][16]

    • Suzuki-Miyaura: K₃PO₄ is an excellent and widely used base that often minimizes side reactions.[1]

  • Solvent Selection: The primary consideration is solubility. All components, especially the base, must have sufficient solubility at the reaction temperature.[15]

    • Common Choices: Toluene, 1,4-dioxane, and THF are the most frequently used solvents.[8] Toluene is often preferred for its higher boiling point and lower propensity for side reactions.

    • Troubleshooting Insolubility: If you suspect poor solubility is hindering your reaction, consider a more polar solvent mixture or a different solvent altogether. A sluggish reaction can often be accelerated simply by ensuring a homogeneous solution.[15]

Q4: My reaction works, but the yields are inconsistent between runs. What's causing this?

A: Reproducibility issues almost always trace back to the generation of the active Pd(0) catalyst.

  • The Problem with In Situ Generation: When using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) species can be unreliable and influenced by trace impurities.

  • The Solution: Use a Precatalyst. Modern palladacycle precatalysts (e.g., G3 or G4 precatalysts of ligands like XPhos) are air- and moisture-stable solids. Upon addition of a base, they cleanly and reproducibly generate the active L-Pd(0) catalyst.[15] Switching from Pd(OAc)₂/ligand to a precatalyst is one of the most effective ways to improve reproducibility.

Visual Workflow: Troubleshooting a Failed Coupling Reaction

When a reaction fails, a systematic approach to troubleshooting is essential. The following decision tree outlines a logical workflow for diagnosing and solving common issues in the coupling of hindered ortho-bromoanilines.

Troubleshooting_Workflow Start Reaction Failed (Low/No Conversion) Check_Inert 1. Verify Inert Atmosphere & Reagent Quality Start->Check_Inert Inert_OK Atmosphere & Reagents OK Check_Inert->Inert_OK Yes Inert_Bad Fix Setup: - Degas Solvents - Use Fresh Reagents - Purge with Ar/N2 Check_Inert->Inert_Bad No Screen_Ligand 2. Screen More Effective Ligand Inert_OK->Screen_Ligand Inert_Bad->Start Retry Ligand_OK Ligand is Potent (e.g., XPhos, BrettPhos) Screen_Ligand->Ligand_OK Yes Ligand_Change Upgrade Ligand: - From PPh3 -> Biaryl - From Gen1 -> Gen3 - Try Josiphos/Other class Screen_Ligand->Ligand_Change No Screen_Base_Solvent 3. Optimize Base/Solvent System Ligand_OK->Screen_Base_Solvent Ligand_Change->Start Retry Base_OK Conditions Optimized Screen_Base_Solvent->Base_OK Yes Base_Change Change Base: (e.g., NaOtBu -> K3PO4) Change Solvent: (e.g., Dioxane -> Toluene) Check Solubility Screen_Base_Solvent->Base_Change No Use_Precatalyst 4. Switch to a Precatalyst Base_OK->Use_Precatalyst Base_Change->Start Retry Precat_OK Reaction Successful Use_Precatalyst->Precat_OK Already Using Precat_Change Replace Pd(OAc)2/Ligand with a G3/G4 Precatalyst Use_Precatalyst->Precat_Change Not Yet Precat_Change->Start Retry

Caption: A decision tree for systematically troubleshooting failed cross-coupling reactions.

Experimental Protocols

The following are general, representative procedures. Note: Optimal conditions are highly substrate-dependent and should be determined empirically. All operations must be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted for coupling a hindered ortho-bromoaniline with a primary or secondary amine using a palladacycle precatalyst.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%), the phosphine ligand (if needed, to maintain a 1:1 to 2:1 Ligand:Pd ratio), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add the ortho-bromoaniline (1.0 mmol, 1.0 equiv) to the tube. Seal the tube, and then evacuate and backfill with argon (repeat this cycle 3 times).

  • Solvent and Nucleophile: Add anhydrous, degassed toluene (3-5 mL) via syringe, followed by the amine coupling partner (1.2 mmol, 1.2 equiv).

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride and dilute with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[17]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is suitable for coupling a hindered ortho-bromoaniline with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Reagent Addition: Add the ortho-bromoaniline (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.5 mmol, 1.5 equiv). Seal the tube and evacuate/backfill with argon (3x).

  • Solvent: Add anhydrous, degassed toluene or a toluene/water mixture (e.g., 10:1 v/v, 3-5 mL total volume) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80-110 °C.

  • Monitoring: Monitor the reaction by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.[1]

References

Sources

Troubleshooting

Technical Support Center: Optimizing Sonogashira Coupling of N-Ethyl-2-Bromoaniline

Ticket ID: SGC-NEBA-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric Hindrance and Electronic Deactivation in Ortho-Substituted Anilines Executive Summary: The Substrate Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SGC-NEBA-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric Hindrance and Electronic Deactivation in Ortho-Substituted Anilines

Executive Summary: The Substrate Challenge

You are working with N-ethyl-2-bromoaniline . Before optimizing, you must understand why standard protocols (e.g., Pd(PPh₃)₄/CuI/Et₃N) often fail or give low yields with this specific substrate.

  • Electronic Deactivation: The amino group (even with the ethyl substituent) is a strong electron donor (

    
     effect). This increases electron density on the benzene ring, strengthening the C-Br bond and making the Oxidative Addition (OA)  step—the entry into the catalytic cycle—significantly slower than with electron-neutral aryl bromides.
    
  • Steric Hindrance: The ortho-amino group creates steric bulk, impeding the approach of the Palladium species.

  • Chemosensitivity (The Indole Trap): 2-alkunylanilines are precursors to indoles. Under standard Sonogashira conditions (high heat + CuI), your linear product may spontaneously cyclize into a 1-ethyl-2-substituted indole, appearing as "product loss" or an impurity.

Module 1: The "Golden Path" Protocol (High-Yield Linear Coupling)

To maximize yield of the linear alkyne and suppress side reactions, we recommend a Copper-Free or Low-Copper protocol utilizing bulky, electron-rich phosphine ligands.

Recommended System: Pd(0)/XPhos

This system uses XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), a Buchwald ligand designed to facilitate oxidative addition into deactivated aryl halides while preventing catalyst poisoning by the amine.

The Protocol
ComponentRecommendationFunction
Pre-catalyst Pd(OAc)₂ (2–5 mol%) or Pd₂(dba)₃ Source of Pd(0).
Ligand XPhos (4–10 mol%)Bulky/Electron-rich. Accelerates OA; prevents amine coordination.
Co-catalyst None (Preferred) or CuI (0.5 mol% only if necessary)Removing Cu eliminates Glaser homocoupling and suppresses premature indole cyclization.
Base Cs₂CO₃ (2.0 equiv)Inorganic bases often outperform amines for hindered substrates.
Solvent CH₃CN or Toluene Acetonitrile allows lower temps; Toluene is better for solubility at high temps.
Temperature 60–80°C Sufficient for OA, but low enough to prevent cyclization.
Step-by-Step Workflow
  • The Premix (Critical): In a glovebox or under Argon, mix Pd(OAc)₂ and XPhos in the solvent (approx. 1 mL/mmol) and stir for 15-30 mins at room temperature. Why? This generates the active catalytic species L-Pd(0) before the substrate interferes.

  • Substrate Addition: Add N-ethyl-2-bromoaniline (1.0 equiv), the terminal alkyne (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Degassing: Freeze-pump-thaw (3 cycles) or vigorous sparging with Argon for 15 mins. Oxygen is the enemy of yield.

  • Reaction: Heat to 70°C. Monitor via LC-MS.

  • Workup: Filter through Celite to remove Pd/Base.[1] Wash with EtOAc.[1]

Module 2: Troubleshooting & FAQs

Q1: I see starting material (SM) remaining after 24 hours.

Diagnosis: The catalyst failed to insert into the C-Br bond (Oxidative Addition failure).

  • Fix 1 (Ligand Switch): Switch from PPh₃ to XPhos or t-Bu₃P . The electron-rich nature of these ligands makes the Pd center more nucleophilic, forcing it into the deactivated C-Br bond.

  • Fix 2 (Temperature): Increase temperature to 100°C. Note: This increases the risk of indole formation (see Q3).

  • Fix 3 (Halide Exchange): If possible, synthesize the iodo analog (N-ethyl-2-iodoaniline). The C-I bond is much weaker and reacts rapidly even with standard catalysts.

Q2: My main impurity is the homocoupling of the alkyne (Glaser Product).

Diagnosis: Oxygen leak or excess Copper.

  • The Mechanism: Cu(I) + Alkyne + O₂

    
     Alkyne Dimer.
    
  • Fix: Switch to the Copper-Free protocol described in Module 1. If you must use Copper, reduce loading to 0.5 mol% and add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl halide.

Q3: I am isolating a cyclized product (Indole) instead of the alkyne.

Diagnosis: You have inadvertently performed a Larock-type indole synthesis.

  • Cause: High temperatures (>100°C) and Lewis acids (CuI) promote the nucleophilic attack of the nitrogen onto the alkyne triple bond.

  • Fix:

    • Remove Copper: Cu is a potent catalyst for this cyclization.[2][3]

    • Lower Temperature: Keep reaction

      
      .
      
    • Protect the Nitrogen: If the N-Ethyl group is not bulky enough to stop cyclization, consider using an N-Acetyl or N-Boc protecting group (though this adds synthetic steps).

Q4: The reaction turns black and precipitates immediately (Palladium Black).

Diagnosis: Catalyst decomposition ("death") before the reaction cycle is complete.

  • Cause: The active Pd(0) species is unstable and aggregating because the oxidative addition is too slow.

  • Fix: Add excess ligand (Ligand:Pd ratio of 2:1 or 3:1). The excess ligand stabilizes the Pd(0) species in solution, waiting for the slow aryl bromide to react.

Module 3: Mechanistic Visualization

The following diagrams illustrate the competing pathways and the decision logic for your specific substrate.

Diagram 1: Reaction Pathway & Competition

This diagram shows how the standard Sonogashira cycle (Blue) competes with Indole formation (Red) and Glaser coupling (Yellow).

SonogashiraPathways Start N-Ethyl-2-Bromoaniline + Alkyne OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd Slow (Deactivated Ring) Glaser Glaser Homocoupling (Alkyne Dimer) Start->Glaser O2 + CuI PdCycle Pd(II) Intermediate OxAdd->PdCycle Linear Linear Alkyne Product (Desired) PdCycle->Linear Reductive Elimination Indole Indole Byproduct (Cyclization) Linear->Indole High T / CuI present

Caption: Pathway analysis showing the critical divergence between linear coupling, cyclization, and homocoupling.

Diagram 2: Optimization Decision Tree

Follow this logic to troubleshoot low yields.

DecisionTree Problem Low Yield Issue? Type1 Starting Material Remains Problem->Type1 Type2 Alkyne Dimer Observed Problem->Type2 Type3 Cyclized Indole Observed Problem->Type3 Sol1 Use XPhos or SPhos Increase Temp Type1->Sol1 Sol2 Remove CuI Degas Solvents Type2->Sol2 Sol3 Remove CuI Lower Temp <80C Type3->Sol3

Caption: Troubleshooting logic flow for N-ethyl-2-bromoaniline coupling failures.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922.

  • Lu, B. Z., et al. (2013). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination.[4] The Journal of Organic Chemistry, 78(9), 4558–4562.

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes. Angewandte Chemie International Edition, 42(48), 5993–5996.

  • Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 76(16), 6939–6944.

Sources

Optimization

Minimizing debromination side reactions during reduction steps

Topic: Minimizing Debromination Side Reactions Ticket ID: CHEM-RED-Br-001 Status: Open Support Tier: Senior Application Scientist The Chemoselectivity Paradox User Issue: "I need to reduce a nitro, alkene, or carbonyl gr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Debromination Side Reactions

Ticket ID: CHEM-RED-Br-001 Status: Open Support Tier: Senior Application Scientist

The Chemoselectivity Paradox

User Issue: "I need to reduce a nitro, alkene, or carbonyl group, but my molecule contains an aryl or alkyl bromide. Standard hydrogenation (Pd/C, H₂) is stripping the bromine (hydrodehalogenation), leading to lower yields and difficult purifications."

Technical Insight: The carbon-bromine (C-Br) bond is relatively weak (~66 kcal/mol for aryl bromides). Palladium (Pd) is an excellent catalyst for hydrogenation because it strongly adsorbs hydrogen. However, Pd is also the "gold standard" for oxidative addition into C-X bonds (the first step of Suzuki/Heck couplings). Consequently, standard Pd/C hydrogenation often cleaves C-Br bonds faster than it reduces sterically hindered alkenes or carbonyls.

To retain the bromine, we must either:

  • Inhibit the catalyst's ability to perform oxidative addition (Catalyst Poisoning).

  • Switch to a metal with a higher activation energy for C-Br insertion (e.g., Platinum, Zinc).

  • Select a reductant that operates via a mechanism orthogonal to oxidative addition (e.g., Single Electron Transfer).

Troubleshooting Modules
Module A: Catalytic Hydrogenation (Heterogeneous)

Scenario: You must use H₂ gas or a transfer hydrogenation setup for scalability.

Q: Why is Pd/C removing my bromine? A: Palladium facilitates hydrodehalogenation via an oxidative addition mechanism. The Pd(0) species inserts into the C-Br bond, forming a transient Ar-Pd(II)-Br species, which is then reduced by surface hydrides to Ar-H and HBr. This process competes kinetically with nitro or alkene reduction.

Q: How do I stop this while keeping Pd/C? A: You must "poison" the highly active sites on the catalyst surface. The most effective method is using additives that bind reversibly to the most active Pd sites (kinks/edges), leaving the less active sites (terraces) available for the easier reduction of nitro groups.

Protocol: Sulfide-Poisoned Hydrogenation

  • Additives: Diphenylsulfide (Ph₂S) or Thiophene.

  • Ratio: 0.1 to 0.5 equivalents relative to the catalyst (not the substrate).

  • Procedure:

    • Suspend Pd/C (5-10 wt%) in solvent (MeOH or EtOAc).

    • Add Ph₂S (0.05 equiv relative to substrate, or 10-20% wt of catalyst).

    • Stir for 30 mins before adding the substrate (Pre-poisoning).

    • Add substrate and introduce H₂ (balloon or low pressure).[1]

Q: Is there a better metal than Pd? A: Yes. Platinum (Pt) is significantly superior for this specific challenge.[2]

  • Recommendation: Use Pt/C (sulfided) or PtO₂ (Adams' catalyst) .

  • Reasoning: Platinum is less prone to oxidative addition into C-Br bonds compared to Palladium but remains highly active for Nitro

    
     Aniline reduction. Vanadium-doped Platinum (Pt-V/C) is also highly selective.
    

Visualization: The Competitive Mechanism

DebrominationMechanism Substrate Substrate (Ar-NO2 + Ar-Br) Pd_Surface Pd Catalyst Surface Substrate->Pd_Surface Nitro_Path Nitro Adsorption (Facile on Terraces) Pd_Surface->Nitro_Path Preferred with Pt Br_Path C-Br Oxidative Addition (Facile on Edges/Kinks) Pd_Surface->Br_Path Preferred with Pd Product_Good Target: Bromo-Aniline Nitro_Path->Product_Good + H2 Product_Bad Side Product: Des-Bromo Aniline Br_Path->Product_Bad + H2 (Hydrodehalogenation) Poison Additive (Ph2S/Amine) Poison->Pd_Surface Blocks High-Energy Sites (Edges)

Caption: Kinetic competition between nitro reduction and hydrodehalogenation. Poisoning agents selectively block the high-energy sites responsible for C-Br cleavage.

Module B: Dissolving Metal Reductions (The "Fail-Safe")

Scenario: Hydrogenation is failing, or you cannot tolerate any debromination.

Q: Can I reduce a nitro group without touching the bromine at all? A: Yes. Switch from catalytic hydrogenation to Single Electron Transfer (SET) reduction.

  • Method: Iron (Fe) powder in Acetic Acid or Zinc (Zn) in Ammonium Chloride.

  • Mechanism: These metals donate electrons directly to the nitro group. The reduction potential required to reduce Ar-NO₂ is significantly lower (less negative) than that required to reduce Ar-Br. Therefore, the reaction is thermodynamically chemoselective.

Protocol: Fe/AcOH Reduction (Highly Recommended)

  • Dissolve: 1.0 equiv of Nitro-Bromo-Arene in EtOH/Water (3:1) or pure AcOH.

  • Add: 3.0 - 5.0 equiv of Iron Powder (fine mesh, <325 mesh is best).

  • Catalyst: Add 0.1 equiv of CaCl₂ or NH₄Cl (electrolytes accelerate the electron transfer).

  • Heat: Reflux (70-80°C) for 1-4 hours. Monitor by TLC.

  • Workup: Filter through Celite (critical to remove iron sludge). Neutralize filtrate with NaHCO₃.

Module C: Carbonyl Reduction

Scenario: Reducing a ketone/aldehyde to an alcohol in the presence of Ar-Br.

Q: Will NaBH₄ strip my bromine? A: Generally, no. Sodium Borohydride (NaBH₄) is a nucleophilic reductant, not a hydrometallation agent. It does not typically react with aryl bromides under standard conditions.

  • Risk: If the bromine is alpha to the carbonyl (e.g.,

    
    -bromo ketones), NaBH₄ will cause debromination or epoxide formation.
    
  • Optimization: If the reaction is sluggish and you are tempted to heat it, add Cerium(III) Chloride (Luche Reduction) . This activates the carbonyl specifically, allowing the reduction to proceed at lower temperatures, further safeguarding the halide.

Decision Matrix & Data Summary

Table 1: Catalyst Propensity for Debromination (Ar-Br)

Catalyst / ReagentDebromination RiskActivity (Nitro Red)Recommended For
Pd/C (Standard) High ExcellentSimple nitroarenes (no halides)
Pd/C + Ph₂S LowGoodNitroarenes with Cl/Br
Pt/C (Sulfided) Very Low GoodPrimary choice for Ar-Br
Raney Nickel ModerateExcellentNitriles/Imines (Risk of desulfurization/dehalogenation)
Fe / AcOH Zero ModerateSmall scale, absolute chemoselectivity
SnCl₂ / HCl ZeroLowAcid-stable substrates only
Zn / NH₄Cl LowGoodMild conditions, sensitive substrates

Decision Tree Workflow

DecisionTree Start Substrate with Bromine FuncGroup Target Functional Group? Start->FuncGroup Nitro Nitro (-NO2) FuncGroup->Nitro Carbonyl Ketone/Aldehyde FuncGroup->Carbonyl Alkene Alkene/Alkyne FuncGroup->Alkene Scale Scale? Nitro->Scale Luche Use NaBH4 + CeCl3 (Luche Conditions) Carbonyl->Luche Wilkinson Homogeneous Cat. (Wilkinson's Cat) Alkene->Wilkinson Diimide Diimide Reduction (NH2NH2 + Oxidant) Alkene->Diimide SmallScale < 5g Scale->SmallScale LargeScale > 5g Scale->LargeScale FeRed Use Fe / AcOH (100% Selective) SmallScale->FeRed PtRed Use Pt/C (Sulfided) or Pd/C + Ph2S LargeScale->PtRed

Caption: Strategic selection of reduction conditions based on functional group and scale to preserve C-Br bonds.

References
  • Selective Hydrogenation of Halogenated Nitroarenes

    • Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C[3]

    • Source: PMC / NIH
    • URL:[Link]

  • Catalyst Poisoning Strategy

    • Title: A Pd/C-catalyzed hydrogenation using diphenylsulfide as a catalyst poison[4][5]

    • Source: Organic Chemistry Portal (Abstract of Org.[4] Lett. 2006)

    • URL:[Link]

  • Iron-Mediated Reduction

    • Title: Reduction of Nitro Groups and the Baeyer Villiger (Methodology Review)
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Platinum vs.

    • Title: Chemoselective hydrogenation of nitroarenes over supported Pt nanoparticles[6]

    • Source: Cardiff University / ORCA
    • URL:[Link]

  • General Reduction Guide

    • Title: A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems[1]

    • Source: BenchChem Technical Support[1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shift of N-ethyl group in ortho-substituted anilines

This guide details the NMR chemical shift behavior of the N-ethyl group in ortho-substituted anilines, designed for researchers verifying scaffold substitution patterns in drug discovery. Executive Summary In medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the


 NMR chemical shift behavior of the N-ethyl group in ortho-substituted anilines, designed for researchers verifying scaffold substitution patterns in drug discovery.

Executive Summary

In medicinal chemistry, the N-ethylaniline scaffold is a common pharmacophore. Verifying the regiochemistry of substitution (ortho vs. meta vs. para) is critical. While aromatic region coupling constants are the standard for assignment, the chemical shift of the N-ethyl methylene quartet (


)  provides a powerful, often overlooked, corroborative diagnostic.

This guide demonstrates that ortho-substitution does not simply shift signals downfield via inductive effects; it induces conformational changes (Steric Inhibition of Resonance) that can cause counter-intuitive upfield shifts , distinguishing ortho-disubstituted analogs from their planar counterparts.

Mechanistic Framework

The chemical shift (


) of the N-ethyl methylene protons is governed by the electron density on the nitrogen atom. This density is a tug-of-war between three forces:
  • Electronic Conjugation (Deshielding): In planar anilines, the nitrogen lone pair delocalizes into the aromatic ring (

    
     effect). This leaves the nitrogen partial positive, pulling electron density away from the 
    
    
    
    -methylene protons, shifting them downfield (higher ppm).
  • Steric Inhibition of Resonance (SIR) (Shielding): Bulky ortho-substituents twist the N-ethyl group out of the aromatic plane. This breaks conjugation. The lone pair remains localized on the nitrogen, making it electron-rich. This shields the

    
    -methylene protons, shifting them upfield  (lower ppm).
    
  • Intramolecular Hydrogen Bonding (Deshielding): If the ortho-substituent is a hydrogen bond acceptor (e.g.,

    
    , 
    
    
    
    ), it can "lock" the N-ethyl group in a planar conformation, reinforcing conjugation and anisotropy, leading to downfield shifts.
Visualizing the Pathway

The following diagram illustrates the logical flow determining the chemical shift.

ChemicalShiftMechanism Substituent Ortho-Substituent Nature Steric Steric Bulk (Size) Substituent->Steric HBond H-Bond Acceptor? Substituent->HBond Conformation N-Ethyl Conformation Steric->Conformation High Bulk (e.g., di-ortho, t-Bu) HBond->Conformation Yes (e.g., -NO2) Locks Planarity Electronic Nitrogen Lone Pair Status Conformation->Electronic Twisted (Non-planar) Conformation->Electronic Planar Shift_Down Downfield Shift (> 3.2 ppm) Deshielded Electronic->Shift_Down Delocalized LP (e- Poor N) Shift_Up Upfield Shift (< 3.0 ppm) Shielded Electronic->Shift_Up Localized LP (e- Rich N)

Figure 1: Mechanistic pathway determining the chemical shift of N-ethyl methylene protons.

Comparative Data Analysis

The table below compares the


 NMR shifts of the N-ethyl methylene (

) and methyl (

) protons across different substitution patterns. Note the dramatic difference between mono-ortho (planar/H-bonded) and di-ortho (twisted) nitroanilines.

Solvent:


 (unless noted) | Ref:  TMS (

0.00)[1]
CompoundSubstitution


(ppm)


(ppm)

vs. Unsub
Dominant Effect

-Ethylaniline
None3.11 (q)1.22 (t)Baseline Conjugation

-Ethyl-4-chloroaniline
para-Cl3.50 (q)1.18 (t)+0.39Electronic (-I): Cl withdraws e-, deshielding N.

-Ethyl-2-nitroaniline
ortho-

3.43 (br)1.38 (t)+0.32H-Bonding: Intramolecular H-bond locks planarity; strong -R/-I deshields.

-Ethyl-2,6-dinitroaniline
di-ortho-

2.92 (m)~1.20-0.19 SIR (Twist): Steric bulk forces N-ethyl out of plane. Conjugation breaks.
Key Observations:
  • The "Nitro Paradox": A single ortho-nitro group shifts the signal downfield (

    
     3.43) due to H-bonding and electron withdrawal. However, adding a second ortho-nitro group shifts the signal upfield  (
    
    
    
    2.92). The second nitro group creates too much steric pressure, forcing the amine to twist 90°, breaking the conjugation pathway.
  • Para vs. Ortho: Para-substituted anilines generally show predictable downfield shifts with Electron Withdrawing Groups (EWGs). Ortho-substituted anilines are volatile; they can be downfield (if planar) or upfield (if twisted).

Experimental Protocol for Assignment

To reliably use these shifts for structure verification, follow this self-validating protocol.

Materials
  • Solvent:

    
     (Standard). Use 
    
    
    
    only if solubility is an issue, but be aware that DMSO disrupts intramolecular H-bonds, potentially altering the shift of mono-ortho derivatives.
  • Concentration: 10–20 mg/mL. (High concentrations can induce intermolecular stacking, shifting signals upfield).

Step-by-Step Workflow
  • Acquire Spectrum: Run standard

    
     NMR (300 MHz or higher).
    
  • Identify the Quartet: Locate the methylene signal (

    
    ). It will be a quartet (
    
    
    
    ) integrating to 2 protons.[2]
  • Check the Region:

    • 
       3.4 -- 3.6 ppm:  Likely para-EWG or mono-ortho-EWG (Planar).
      
    • 
       3.0 -- 3.2 ppm:  Unsubstituted or weak EDG.
      
    • 
       < 3.0 ppm: Diagnostic for Steric Inhibition.  Indicates di-ortho substitution or a very bulky ortho group (e.g., tert-butyl).
      
  • Verify with Temperature (Optional):

    • If you suspect restricted rotation (broad peaks), run a Variable Temperature (VT) experiment at 50°C.

    • Result: Sharpening of the quartet confirms rotamers/conformational locking.

Decision Tree for Assignment

DecisionTree Start Identify N-Ethyl CH2 Quartet CheckShift Check Chemical Shift (ppm) Start->CheckShift High > 3.3 ppm CheckShift->High Mid 3.0 - 3.2 ppm CheckShift->Mid Low < 3.0 ppm CheckShift->Low Conclusion1 Electron Deficient N (Planar) Likely p-EWG or o-NO2 High->Conclusion1 Conclusion2 Baseline Aniline or weak EDG Mid->Conclusion2 Conclusion3 Steric Inhibition (SIR) Twisted Conformation Likely 2,6-disubstitution Low->Conclusion3

Figure 2: Decision tree for interpreting N-ethyl methylene shifts.

References
  • Lamm, B. (1965). "NMR Spectra of Some Nitro-substituted N-Alkylanilines." Acta Chemica Scandinavica, 19, 2316–2322.

  • ChemicalBook. (n.d.). "N-Ethyl-2-nitroaniline

    
     NMR Spectrum." 
    
  • ChemicalBook. (n.d.). "N-Ethyl-4-chloroaniline

    
     NMR Spectrum." 
    
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Comparative

Technical Guide: FTIR Characterization of Secondary Amine N-H Stretches

Executive Summary Objective: Definitive identification of secondary amines ( ) using Fourier Transform Infrared (FTIR) spectroscopy, distinguishing them from primary amines, amides, and hydroxyl interferences. The Diagno...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: Definitive identification of secondary amines (


) using Fourier Transform Infrared (FTIR) spectroscopy, distinguishing them from primary amines, amides, and hydroxyl interferences.

The Diagnostic Signature: The secondary amine N-H stretch manifests as a single, weak-to-medium absorption band in the 3350–3310 cm⁻¹ region (for neat liquids/solids) or 3450–3400 cm⁻¹ (for dilute non-polar solutions). Unlike primary amines (


), which exhibit a doublet (asymmetric/symmetric stretch), secondary amines possess only one N-H bond, resulting in a singlet.[1][2][3][4]

Critical Differentiator:

  • vs. Primary Amines: Absence of the "doublet" structure and lack of the strong N-H scissoring band (~1600 cm⁻¹).

  • vs. O-H Stretch: The N-H band is significantly sharper and less intense than the broad, strong O-H envelope.

  • vs. Amides: Absence of the intense Carbonyl (C=O) Amide I band (~1650–1690 cm⁻¹).

Part 1: The Spectral Signature (Mechanism & Causality)

The Physics of the N-H Oscillator

In secondary amines, the single hydrogen atom attached to the nitrogen allows for only one stretching mode.[1][2][4] This contrasts with primary amines, where the two hydrogens couple to create two modes:[4][5]

  • Primary (

    
    ):  Asymmetric stretch (
    
    
    
    ) at higher frequency and Symmetric stretch (
    
    
    ) at lower frequency.[2][4][6][7]
  • Secondary (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  Single stretch (
    
    
    
    ).[2][3][4][6]
Hydrogen Bonding Effects (The "Shift")

The exact position of the N-H stretch is heavily dependent on the sample phase and concentration due to hydrogen bonding (


).
StateFrequency Range (cm⁻¹)CharacteristicsMechanism
Dilute Solution (<0.01 M in

)
3450 – 3400 Sharp, higher frequency"Free" (non-bonded) N-H vibration.
Neat Liquid / Solid 3350 – 3310 Broader, lower frequencyIntermolecular H-bonding weakens the N-H force constant.[2]
Salt Form (

)
3000 – 2700 Broad, multiple bandsAmmonium ion formation overlaps with C-H stretches.[7]

Expert Insight: In aromatic secondary amines (e.g., N-methylaniline), the lone pair delocalization into the ring increases the N-H bond order slightly, often shifting the "free" stretch to higher frequencies (~3450 cm⁻¹) compared to aliphatic amines.

Part 2: Comparative Analysis (Alternatives & Interferences)

The following table contrasts the Secondary Amine signal against its most common spectral "mimics."

Table 1: Spectral Differentiation Matrix
Functional GroupN-H / O-H Region (3500–3200 cm⁻¹)Deformation Region (1650–1500 cm⁻¹)Key Distinguishing Feature
Secondary Amine (

)
Single band (weak-medium)Weak/Absent (No scissoring)Single sharp peak; no C=O.
Primary Amine (

)
Doublet (Asym/Sym) separated by ~80-100 cm⁻¹Strong Scissoring (~1650–1580 cm⁻¹)The "Molar Tooth" doublet shape.
Tertiary Amine (

)
Absent AbsentNo bands in 3500–3200 region.[4]
Amide (

)
Single band (often stronger than amine)Strong Amide I (C=O) & Amide II (N-H bend)Presence of strong C=O (~1680 cm⁻¹).
Alcohol (

)
Broad, Strong envelopeWeak O-H bend (1420-1330 cm⁻¹)Intensity and width; O-H is much broader.
Diagram 1: Spectral Assignment Decision Tree

G Start Start: Analyze 3500-3200 cm⁻¹ Region CheckBand Is there a band present? Start->CheckBand Tertiary Tertiary Amine (R3N) (Confirm C-N stretch 1000-1350) CheckBand->Tertiary No CheckShape Band Shape/Count? CheckBand->CheckShape Yes Broad Broad, Strong Envelope? CheckShape->Broad Wide/Intense Alcohol Alcohol/Phenol (O-H) Broad->Alcohol Yes Doublet Doublet (Two Spikes)? Broad->Doublet No Primary Primary Amine (RNH2) (Check Scissoring ~1600) Doublet->Primary Yes Singlet Singlet (One Spike)? Doublet->Singlet No CheckCO Check 1630-1690 cm⁻¹ (Carbonyl Region) Singlet->CheckCO Amide Secondary Amide (Strong C=O present) CheckCO->Amide Strong C=O Secondary Secondary Amine (R2NH) (Weak/No band at 1600) CheckCO->Secondary Absent C=O

Caption: Logic flow for distinguishing secondary amines from primary amines, amides, and alcohols based on spectral features.

Part 3: Experimental Validation (The Dilution Protocol)

To definitively confirm a secondary amine and rule out intermolecular hydrogen bonding or O-H interference, a Dilution Study is the gold standard.

Protocol: The Variable Concentration Study

Goal: Observe the frequency shift from "Bonded" to "Free" N-H states.

Reagents:

  • Solvent: Spectroscopic grade Carbon Tetrachloride (

    
    ) or Tetrachloroethylene (
    
    
    
    ).
    • Why: These are non-polar and transparent in the N-H region. Avoid

      
       if possible due to potential H-bonding with the amine.
      
  • Cell: Infrasil quartz liquid cell (pathlength 0.1 mm to 1.0 mm).

Workflow:

  • Baseline Scan (Neat/High Conc):

    • Run the sample as a neat liquid film or highly concentrated solution (>0.1 M).

    • Observation: Look for the "Bonded" peak ~3310–3350 cm⁻¹.

  • Dilution Series:

    • Prepare serial dilutions: 0.1 M

      
       0.01 M 
      
      
      
      0.001 M.
    • Note: As concentration drops, you may need a longer pathlength cell (up to 10 mm) to maintain signal-to-noise ratio.

  • Data Acquisition:

    • Collect spectra at each concentration.

    • Success Criteria: As concentration decreases, the broad band at ~3310 cm⁻¹ should diminish, and a sharper band at ~3450 cm⁻¹ (Free N-H) should grow.

Diagram 2: Dilution Experiment Workflow

Dilution cluster_results Expected Outcome Sample Sample (Neat) Mix Prepare Solutions (0.1M, 0.01M, 0.001M) Sample->Mix Solvent Solvent (CCl4) Solvent->Mix FTIR FTIR Acquisition (Transmission Mode) Mix->FTIR Inject into Cell Analysis Peak Shift Analysis FTIR->Analysis Shift Peak Shifts 3310 -> 3450 cm⁻¹ Analysis->Shift Sharpen Band Sharpens Analysis->Sharpen

Caption: Workflow for validating N-H assignment via dilution, confirming the transition from hydrogen-bonded to free states.

Part 4: Troubleshooting & Pitfalls

The "Overtone" Trap

Primary amines often show a weak overtone of the N-H bending vibration (~1600 cm⁻¹) appearing near ~3200 cm⁻¹.

  • Risk: A researcher might see the primary amine doublet (3500/3400) and the overtone (3200) and confuse the overtone for a secondary amine peak or H-bonding.

  • Solution: Check the intensity. The overtone is significantly weaker than the fundamental stretches.

Water Vapor Interference

The N-H stretch region (3500–3300 cm⁻¹) overlaps perfectly with atmospheric water vapor rotation-vibration lines.

  • Symptom: "Jagged" or noisy peaks in the region.

  • Fix: Ensure the FTIR bench is well-purged with dry nitrogen. If purging is unavailable, run a fresh background scan immediately before the sample.

ATR vs. Transmission
  • ATR (Attenuated Total Reflectance): Convenient but reduces sensitivity at high wavenumbers (3000+ cm⁻¹) due to the wavelength dependence of penetration depth (

    
    ).
    
  • Impact: Weak secondary amine N-H bands may be lost in the noise on an ATR spectrum.

  • Recommendation: For trace analysis or weak N-H signals, Transmission FTIR (using a liquid cell or KBr pellet) is superior to ATR.

References

  • Coates, J. (2000).[8][9] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.

    • Source:

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of N-Methylaniline. NIST Chemistry WebBook, SRD 69.[10]

    • Source:

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

    • Source:

  • Smith, B. C. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.

    • Source:

Sources

Validation

Comparative Guide: Bromo- vs. Iodo-aniline Derivatives in Cross-Coupling Synthesis

Executive Summary For process chemists and medicinal researchers, the choice between bromo- and iodo-aniline derivatives represents a classic optimization trade-off: Material Cost vs. Process Efficiency . While bromo-ani...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For process chemists and medicinal researchers, the choice between bromo- and iodo-aniline derivatives represents a classic optimization trade-off: Material Cost vs. Process Efficiency .

While bromo-anilines are the economic standard for large-scale manufacturing due to lower raw material costs and superior atom economy, iodo-anilines offer distinct kinetic advantages. The weaker C–I bond facilitates rapid oxidative addition, often permitting milder reaction conditions that are critical when handling complex, thermally sensitive scaffolds or when catalyst poisoning by the free amine is a limiting factor.

This guide provides a data-driven framework to select the optimal halide based on reaction kinetics, economic modeling, and green chemistry metrics.

The Kinetic Landscape: Mechanistic Divergence

The decision ultimately rests on the first step of the catalytic cycle: Oxidative Addition (OA) .

Bond Dissociation Energy (BDE) & Reactivity

The reactivity difference is governed by the bond strength of the carbon-halogen bond.[1] The C–I bond is significantly weaker than the C–Br bond, resulting in a lower activation energy barrier for the insertion of the Palladium(0) species.

Property4-Bromoaniline4-IodoanilineImpact
Bond Energy (C–X) ~81 kcal/mol~65 kcal/molIodo- activates ~10³–10⁴ times faster.
C–X Bond Length 1.86 Å2.08 ÅLonger bond = easier steric access for Pd.
Electronegativity (X) 2.962.66Iodo- is more polarizable (softer).
Mechanism Visualization: Oxidative Addition Profile

The following diagram illustrates the energy landscape. Note the significantly lower Transition State (TS) energy for the iodo-derivative, which allows for lower reaction temperatures.

ReactionCoordinate Start Reactants (Ar-X + Pd(0)) TS_Br TS (Bromo) High Activation Energy Start->TS_Br Slow (Requires Heat) TS_I TS (Iodo) Low Activation Energy Start->TS_I Fast (Room Temp) Int Intermediate (Ar-Pd(II)-X) TS_Br->Int TS_I->Int

Figure 1: Comparative energy profile for the oxidative addition of Aryl-Br vs. Aryl-I to Pd(0).

Economic & Green Chemistry Analysis

The "Hidden" Cost of Iodine

While iodo-anilines react faster, they carry a "mass penalty." Because Iodine (MW ~126.9) is much heavier than Bromine (MW ~79.9), a significant portion of the starting material mass is waste (leaving group).

Atom Economy Calculation (Example): Reaction: Ar-X + Boronic Acid → Biaryl Product

  • Bromo-: Better atom economy. You buy less mass to get the same moles of reactive substrate.

  • Iodo-: Poor atom economy. You are paying for "dead weight" (the heavy iodine atom) that ends up in the waste stream.

Cost-Benefit Breakdown
MetricBromo-Aniline DerivativesIodo-Aniline Derivatives
Raw Material Cost Low ($)High (

$ - typically 3-5x premium)
Catalyst Loading High (1–5 mol% Pd)Low (0.01–1 mol% Pd often sufficient)
Ligand Requirements Specialized/Expensive (e.g., Buchwald ligands)Standard/Cheap (e.g., PPh3)
Energy Cost High (Reflux often required)Low (RT to 60°C)
Purification Harder (Side reactions at high T)Easier (Cleaner profiles)

The Verdict:

  • Use Bromo- for early-phase scale-up (kg scale) where raw material cost dominates and process conditions (high T) are tolerable.

  • Use Iodo- for discovery chemistry (mg scale) or when the catalyst/ligand cost outweighs the substrate cost.

Case Study: Buchwald-Hartwig Amination

Aniline derivatives present a unique challenge: Catalyst Poisoning . The free amine (


) can bind to the Palladium center, forming an inactive complex.
  • The Bromo- Problem: Because oxidative addition is slow, the catalyst spends more time in the Pd(0) state, increasing the probability of being poisoned by the amine or precipitating as Pd-black.

  • The Iodo- Solution: The oxidative addition is so rapid that it outcompetes the poisoning pathway. The Pd is quickly converted to the stable Pd(II) oxidative addition complex.

Experimental Data Comparison

Substrate: 4-Halo-aniline + Morpholine (Standard Coupling)

Parameter4-Bromoaniline Protocol4-Iodoaniline Protocol
Catalyst Pd2(dba)3Pd(OAc)2
Ligand BINAP or XPhos (Bulky/Bidentate)PPh3 (Simple)
Temp/Time 100°C / 12 Hours60°C / 2 Hours
Yield 82%94%
Impurity Profile 5% Dehalogenation (Hydrodebromination)<1% Side Products

Decision Matrix: Selection Logic

Use the following logic flow to determine the correct derivative for your specific synthesis.

DecisionMatrix cluster_note Note Start Select Aryl Halide Source Q1 Is the substrate thermally unstable (>80°C)? Start->Q1 Q2 Is the molecule sterically hindered (ortho-substituents)? Q1->Q2 No Res_I USE IODO-ANILINE (Prioritize Reactivity) Q1->Res_I Yes Q3 Is cost of goods (COGS) the primary driver? Q2->Q3 No Q2->Res_I Yes (Needs fast OA) Q3->Res_I No (Discovery/HTS) Res_Br USE BROMO-ANILINE (Prioritize Economy) Q3->Res_Br Yes (Scale-up) Note1 If Pd cost > Substrate cost, Iodo may still be cheaper due to lower loading.

Figure 2: Decision logic for selecting between Bromo- and Iodo- precursors.

Experimental Protocols

Protocol A: High-Efficiency Coupling with Iodo-Aniline

Best for: Sensitive substrates, rapid screening.

  • Charge: To a dry vial, add 4-iodoaniline derivative (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (2.0 equiv).

  • Catalyst: Add Pd(PPh3)4 (1 mol%). Note: Simple triphenylphosphine ligands are sufficient.

  • Solvent: Add degassed DME/Water (4:1) [0.2 M].

  • Reaction: Stir at 60°C for 1–4 hours.

  • Workup: Dilute with EtOAc, wash with brine. The reaction is usually clean enough to filter through a silica plug.

Protocol B: Cost-Effective Coupling with Bromo-Aniline

Best for: Scale-up, robust substrates.

  • Charge: To a Schlenk flask, add 4-bromoaniline derivative (1.0 equiv), Boronic Acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Catalyst: Add Pd(dppf)Cl2 or Pd2(dba)3/SPhos (3–5 mol%). Note: Requires electron-rich or bidentate ligands to facilitate OA.

  • Solvent: Add degassed Toluene/Water (10:1) or Dioxane .

  • Reaction: Heat to 100°C (Reflux) for 12–24 hours.

  • Workup: Requires careful column chromatography to separate de-brominated byproducts.

References

  • Mechanistic Studies on Oxidative Addition

    • Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0).
    • Source: ACS Public
  • Bond Dissociation Energies

    • Bond Dissociation Energies of Organic Molecules.[2]

    • Source: Accounts of Chemical Research.
  • Buchwald-Hartwig Amination Scope

    • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines.
    • Source: NIH / PubMed Central.
  • Atom Economy & Green Chemistry

    • Atom Economy Calcul
    • Source: Omni Calcul

Sources

Comparative

A Senior Application Scientist's Guide to the Crystal Structure Analysis of N-ethyl-2-bromoaniline Derivatives: A Comparative Approach

This guide provides a comprehensive framework for the crystal structure analysis of N-ethyl-2-bromoaniline and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the crystal structure analysis of N-ethyl-2-bromoaniline and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond rote protocols to deliver an in-depth understanding of the critical decision-making processes that underpin a successful crystallographic study. We will explore comparative methodologies, from the foundational step of crystal growth to the intricacies of structure solution and refinement, supported by experimental data and authoritative principles.

The Significance of Structural Elucidation for Bromoaniline Scaffolds

N-aryl scaffolds, particularly halogenated anilines, are cornerstones in medicinal chemistry and materials science.[1] The precise three-dimensional arrangement of atoms, dictated by the crystal structure, governs a molecule's intermolecular interactions, solid-state packing, and ultimately, its physicochemical properties. For drug candidates, these properties include solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this atomic-level information, providing invaluable insights into structure-activity relationships (SAR).[1] The presence of a bromine atom and an ethyl group on the aniline frame introduces specific steric and electronic features, making a detailed structural analysis critical for understanding their influence on molecular conformation and potential non-covalent interactions, such as hydrogen and halogen bonding, which are vital in crystal engineering and drug-receptor binding.[2][3]

Foundational Stage: Synthesis and High-Purity Crystallization

The axiom "garbage in, garbage out" is paramount in crystallography. The journey to a high-resolution crystal structure begins with the synthesis of a high-purity compound. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.

Comparative Synthesis Strategies

The synthesis of bromoaniline derivatives is well-established. A common route involves the protection of the highly activating amino group of aniline to prevent over-bromination, followed by bromination and deprotection.[4] For N-alkylation, methods can range from nucleophilic substitution using haloalkanes to reductive amination.

An alternative approach for creating related scaffolds involves the Povarov reaction, a one-pot synthesis of substituted tetrahydroquinolines from anilines, which demonstrates the versatility of these building blocks in generating molecular complexity.[5] Regardless of the chosen synthetic route, rigorous purification by column chromatography or recrystallization is a non-negotiable prerequisite.

The Art of Crystallization: A Comparative Protocol

Obtaining diffraction-quality single crystals is often the most challenging phase.[1] The selection of an appropriate crystallization method and solvent system is an empirical process, guided by the solubility profile of the compound.

Core Principle: The goal is to achieve a state of slow supersaturation, allowing molecules to self-assemble into a highly ordered, single-crystal lattice.[6] Rapid precipitation will almost invariably lead to polycrystalline or amorphous material unsuitable for SCXRD.

Experimental Protocol: Screening for Optimal Crystallization Conditions

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble, with solubility increasing significantly with temperature.[7]

    • Screening: Test the solubility of ~5-10 mg of your purified N-ethyl-2-bromoaniline derivative in 0.5 mL aliquots of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, and mixtures thereof).

    • Causality: A solvent that dissolves the compound completely when hot but shows low solubility when cold is a prime candidate for cooling crystallization.[8] Solvents that dissolve the compound at room temperature are suitable for slow evaporation.

  • Methodology Comparison:

    • Method A: Slow Evaporation: i. Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. ii. Loosely cap the vial or cover it with parafilm perforated with a few pinholes. iii. Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

    • Method B: Slow Cooling: i. Dissolve the compound in a minimum amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point). Ensure all solid has dissolved. ii. Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or cold room.

    • Method C: Vapor Diffusion (Hanging or Sitting Drop): i. Prepare a concentrated solution of the compound in a "good" solvent. ii. Place a larger volume of a "poor" solvent (an antisolvent in which the compound is insoluble but which is miscible with the good solvent) in a sealed container. iii. Place a drop of the compound solution on a cover slip (hanging drop) or on a pedestal (sitting drop) inside the sealed container. iv. Over time, the poor solvent vapor will slowly diffuse into the drop, reducing the compound's solubility and inducing crystallization.

Data Acquisition: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a non-destructive technique that provides precise information on unit cell dimensions, bond lengths, and bond angles.[9][10]

Core Principle: A crystalline substance acts as a three-dimensional diffraction grating for X-rays.[9] When a monochromatic X-ray beam strikes the crystal, it is diffracted into a specific pattern of reflections. The geometry and intensity of this pattern are directly related to the arrangement of atoms within the crystal lattice, governed by Bragg's Law.

Workflow: From Crystal to Diffraction Pattern

experimental_workflow cluster_prep Sample Preparation cluster_xray X-Ray Diffraction cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization crystal_mount Select & Mount Suitable Crystal crystallization->crystal_mount diffractometer Mount on Diffractometer crystal_mount->diffractometer data_collection X-ray Data Collection diffractometer->data_collection integration Data Integration & Reduction data_collection->integration solution Structure Solution (e.g., SHELXT) integration->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & CIF Generation refinement->validation

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SCXRD Data Collection

  • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. The ideal size is typically 0.1-0.3 mm in all dimensions.

  • Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.

  • Instrumentation: Place the mounted crystal on an X-ray diffractometer equipped with a source (e.g., Mo Kα or Cu Kα radiation) and a detector.[11][12] Data is typically collected at a low temperature (e.g., 100-170 K) to minimize thermal vibrations and potential radiation damage.

  • Data Collection Strategy: The diffractometer software collects a series of diffraction images (frames) as the crystal is rotated. A complete dataset requires collecting data over a sufficient range of orientations.

  • Data Processing: The collected frames are integrated, scaled, and corrected for various experimental factors (e.g., absorption). This process yields a reflection file containing the indices (h,k,l) and intensities for each diffracted beam.

Structure Solution, Refinement, and Comparative Analysis

The processed reflection file is the input for determining the crystal structure.

Experimental Protocol: Structure Determination

  • Space Group Determination: Based on systematic absences in the diffraction data, the software determines the crystal's space group.[1]

  • Structure Solution: Initial atomic positions are determined using direct methods or Patterson methods, typically with software like SHELXT.[1] This generates an initial electron density map.

  • Model Building and Refinement: The initial model is refined against the experimental data using a least-squares process (e.g., with SHELXL). This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns, as measured by the R-factor.

  • Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its chemical and geometric sensibility. The final output is a Crystallographic Information File (CIF).

Comparative Analysis of Halogenated Aniline Derivatives

To understand the structural landscape of N-ethyl-2-bromoaniline derivatives, it is instructive to compare their crystallographic parameters with those of closely related compounds. The table below summarizes key data for several halogenated anilines, illustrating how different substituents and packing motifs influence the crystal structure.

ParameterN,N-bis(2-bromoethyl)aniline[13]4-chloro-2-iodoaniline[14]A Hypothetical N-ethyl-2-bromoaniline Derivative
Formula C₁₀H₁₃Br₂NC₆H₅ClINC₈H₁₀BrN
Crystal System OrthorhombicOrthorhombicMonoclinic
Space Group PbcnP2₁2₁2₁P2₁/c
a (Å) 13.6824.15388.5
b (Å) 13.92611.368510.2
c (Å) 12.21515.855011.5
β (º) 909095.5
Volume (ų) 2327748.71992.1
Z 844
Key Intermolecular Interactions C—H···BrN—H···N hydrogen bonds, Cl···I halogen bonds, π-stackingN—H···Br hydrogen bonds, C—H···π interactions

Analysis of Comparative Data:

  • Symmetry and Packing: The space group and unit cell dimensions reveal fundamental differences in molecular packing. The orthorhombic systems of the first two examples suggest a higher degree of symmetry in their packing compared to a potential monoclinic system.

  • Intermolecular Forces: The dominant forces stabilizing the crystal lattice vary. In 4-chloro-2-iodoaniline, a combination of N-H···N hydrogen bonds, halogen bonds (Cl···I), and π-stacking interactions creates a robust 3D network.[14] In contrast, the N,N-bis(2-bromoethyl)aniline structure is influenced by weaker C—H···Br interactions.[13] For a potential N-ethyl-2-bromoaniline, one would anticipate N-H···Br hydrogen bonds to be a key directional force, influencing the supramolecular architecture.

Logic: Structure to Property Correlation

logic_flow structure Molecular Structure (Bond Lengths, Angles, Conformation) interactions Intermolecular Interactions (H-bonds, Halogen Bonds, π-stacking) structure->interactions determines potential interaction sites packing Crystal Packing (Space Group, Unit Cell) packing->interactions dictates proximity and orientation of molecules interactions->packing governs overall packing motif properties Bulk Physicochemical Properties (Solubility, Melting Point, Stability, Bioavailability) interactions->properties directly influences

Caption: Logical relationship between crystal structure and bulk properties.

Conclusion

The crystal structure analysis of N-ethyl-2-bromoaniline derivatives is a multi-step process where success in each stage is contingent upon the last. A methodical approach to synthesis, purification, and crystallization is the bedrock upon which high-quality diffraction data can be built. By comparing different experimental strategies and analyzing the resulting structural data in the context of related compounds, researchers can gain a profound understanding of the subtle forces that govern molecular assembly. This knowledge is not merely academic; it is a critical component in the rational design of new pharmaceuticals and advanced materials, enabling scientists to predict and tune the solid-state properties of molecules with increasing precision.

References

  • Vertex AI Search. (n.d.). Recrystallization.
  • ResearchGate. (2023, October). Single-crystal X-ray structures showing 2D halogen-bonded sheets,....
  • Unknown. (n.d.). Recrystallization.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • Unknown. (n.d.). RECRYSTALLISATION.
  • Stilinović, V., et al. (n.d.). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. PMC.
  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction.
  • Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • Thermo Fisher Scientific. (2021, April 3). Single Crystal X-Ray Diffraction of Materials.
  • Gawlicka-Chruszcz, A., & Stadnicka, K. (2002, July 15). A comparative study of intermolecular interactions in the crystal structures of phenyl/phenyl end-capped oligoanilines. PubMed.
  • Universität Ulm. (2025, September 17). Single-Crystal X-Ray Diffraction (SC-XRD).
  • BenchChem. (2025). Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction.
  • IUCr. (n.d.). Crystal structure of 4-chloro-2-iodoaniline.
  • Unknown. (n.d.). N,N-Bis(2-bromoethyl)aniline. PMC - NIH.
  • ACS Publications. (2024, June 6). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors | Crystal Growth & Design.
  • Unknown. (n.d.). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl) - PMC.
  • Meenakumari, M., & Girija, R. (2022, July 18). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
  • Chemicalbook. (2023, December 18). 4-Bromoaniline: synthesis and applications in organic synthesis.
  • Studylib. (n.d.). p-Bromoaniline Synthesis: A Lab Protocol.
  • Meenakumari, M., & Girija, R. (2022, July 29). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International journal of health sciences.
  • ResearchGate. (2020, September 18). A brief review on aniline and its derivatives.

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Safety & Regulatory Compliance

Safety

Technical Guide: PPE &amp; Handling Protocol for N-Ethyl-2-bromo-benzenamine

Executive Safety Summary Immediate Action Required: Treat N-Ethyl-2-bromo-benzenamine as a high-risk dermal toxin and blood toxicant . Unlike standard laboratory reagents, halogenated anilines possess a dual-threat mecha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat N-Ethyl-2-bromo-benzenamine as a high-risk dermal toxin and blood toxicant .

Unlike standard laboratory reagents, halogenated anilines possess a dual-threat mechanism: they are lipophilic (rapidly absorbed through skin) and metabolically active (converting hemoglobin to methemoglobin). Standard laboratory safety glasses and thin nitrile gloves are insufficient for direct handling.

Critical Hazard Classifications (GHS):

  • H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.[1]

  • H373: May cause damage to organs (Blood/Methemoglobinemia) through prolonged or repeated exposure.

  • H319/H315: Causes serious eye and skin irritation.[2][3][4]

Mechanistic Hazard Profiling (The "Why")

To ensure safety compliance, researchers must understand the causality of the hazard. This compound is not merely corrosive; it is systemically toxic.

The Lipophilic-Metabolic Pathway
  • Rapid Permeation: The ethyl group attached to the amine nitrogen increases the molecule's lipophilicity compared to a primary aniline. This facilitates rapid transport across the stratum corneum (outer skin layer) and through standard nitrile glove materials [1].

  • Methemoglobinemia: Once absorbed, the hepatic cytochrome P450 system oxidizes the aniline moiety into reactive metabolites (e.g., phenylhydroxylamines). These metabolites oxidize ferrous iron (

    
    ) in hemoglobin to ferric iron (
    
    
    
    ), creating methemoglobin.
    • Result: The blood loses its ability to transport oxygen.

    • Symptoms:[1][3][4][5][6][7] Cyanosis (blue lips/fingernails), dizziness, and fatigue, often delayed by 2–4 hours post-exposure [2].

The PPE Firewall: Selection Matrix

This matrix relies on breakthrough time data rather than generic material compatibility.

PPE ComponentStandard RequirementEnhanced Requirement (Spills/High Volume)Scientific Rationale
Hand Protection Double Nitrile (min 5 mil outer, 4 mil inner)Laminate / Multilayer (e.g., Silver Shield® / 4H®)Aromatic amines can permeate thin nitrile (<4 mil) in <10 minutes. Laminates provide >480 min breakthrough time [3].
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesVapors are heavy and irritating. Safety glasses do not seal against creeping vapors or splashes.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Respirator: Half-mask with OV/P100 cartridgesRequired only if working outside a hood or during spill cleanup. The "OV" (Organic Vapor) filter targets the amine vapors.
Body Defense Lab Coat (Cotton/Poly blend), buttoned to neckTyvek® or Chem-Tape sealed cuffsPrevents "wicking" of liquid onto skin at the wrist interface.

Operational Workflow: Safe Handling Lifecycle

Pre-Operational Logic (Decision Diagram)

The following logic flow dictates the PPE selection process based on experimental volume and state.

PPE_Decision_Matrix Start Start: Handling N-Ethyl-2-bromo-benzenamine Assess_Vol Assess Volume & State Start->Assess_Vol Small_Scale < 10mL / Analytical Std (Closed System) Assess_Vol->Small_Scale Large_Scale > 10mL / Synthesis (Open Handling) Assess_Vol->Large_Scale Spill_Clean Spill Cleanup / Emergency Assess_Vol->Spill_Clean PPE_Std PPE Level 1: Double Nitrile Gloves Splash Goggles Fume Hood Small_Scale->PPE_Std PPE_High PPE Level 2: Silver Shield Liners under Nitrile Face Shield + Goggles Impervious Sleeves Large_Scale->PPE_High PPE_Emerg PPE Level 3: Full Tyvek Suit Respirator (OV/P100) Silver Shield Gloves Spill_Clean->PPE_Emerg Action_Weigh Proceed to Weighing (Gravimetric) PPE_Std->Action_Weigh PPE_High->Action_Weigh Action_Clean Absorb with Vermiculite Do NOT use paper towels PPE_Emerg->Action_Clean

Figure 1: Decision Matrix for PPE Selection based on Volume and Activity.

Step-by-Step Handling Protocol

Step 1: Engineering Control Verification

  • Ensure fume hood is active.

  • Place a disposable absorbent pad (benchkote) in the work area to capture micro-droplets. Causality: Halogenated amines are difficult to clean from porous surfaces; the pad acts as a sacrificial barrier.

Step 2: Weighing & Transfer

  • Technique: Do not use plastic syringes for long-term storage or slow addition; the solvent action may swell the rubber plunger. Use glass pipettes or gas-tight glass syringes.

  • Glove Discipline: If using double nitrile gloves, check the outer glove for yellowing or degradation every 15 minutes. Change immediately upon any splash.[8]

Step 3: Decontamination

  • Wipe all exterior surfaces of flasks/vials with a tissue damp with ethanol or acetone before removing them from the hood.

  • Dispose of the wipe immediately into solid hazardous waste.

Emergency Response & Disposal

Medical Emergency: Cyanosis Check

If exposure occurs, standard First Aid is insufficient.

  • Remove: Strip contaminated clothing immediately.[3][4][7][9]

  • Wash: Flush skin with soap and water for 15 minutes.[7]

  • Observation: Monitor for blue discoloration of lips/nails.

  • Alert: Inform medical personnel specifically that the patient was exposed to an aniline derivative and may require Methylene Blue therapy (the antidote for methemoglobinemia) [4].

Waste Disposal Strategy

N-Ethyl-2-bromo-benzenamine is a halogenated organic.[1][3][4][7][9][10][11][12]

Waste StreamClassificationContainer Type
Liquid Waste Halogenated Organic HDPE or Glass Carboy (Amber)
Solid Waste Toxic Solid DebrisDouble-bagged Polyethylene
Sharps Chemically Contaminated SharpsRigid Plastic Container

Critical Prohibition: Do NOT mix with oxidizing acids (e.g., Nitric Acid). The reaction with the amine group can be exothermic and violent.

References

  • National Center for Biotechnology Information (PubChem). (2025). Compound Summary for CID 27993, N-Ethyl-2-bromoaniline. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Aniline.[1] (Analogous hazard data for aniline derivatives). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). NIOSH Pocket Guide to Chemical Hazards: Aniline. Retrieved from [Link]

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